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Foundational

A Technical Guide to the Structural Characterization of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine

Abstract This technical guide provides a comprehensive framework for the structural characterization of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine, a heterocyclic compound of significant interest in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the structural characterization of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group and a pyridine moiety onto a pyrazole scaffold suggests potential for unique pharmacological properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies and field-proven insights into the essential analytical techniques required for unambiguous structural elucidation and purity assessment. The guide will detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[3][4][5] The specific molecule of interest, 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine, combines several key pharmacophores: the pyrazole core, a pyridine ring known for its ability to form hydrogen bonds and coordinate with metal ions, a trifluoromethyl group that can enhance metabolic stability and binding affinity, and an amine group that provides a site for further functionalization or interaction with biological targets.[1][6] A thorough structural characterization is paramount for understanding its structure-activity relationship (SAR) and for the development of new therapeutic agents.[7]

Synthetic Strategy: A Plausible Route

While numerous methods exist for the synthesis of substituted pyrazoles, a common and effective approach involves the cyclocondensation of a β-ketoenamine with a substituted hydrazine.[4][8] For the synthesis of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine, a plausible synthetic route is outlined below. The selection of this pathway is based on the commercial availability of starting materials and the generally high yields reported for similar reactions in the literature.

cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis A Ethyl 4,4,4-trifluoro-3-oxobutanoate E Ethyl 3-amino-4,4,4-trifluorobut-2-enoate A->E + Triethyl orthoformate, Ammonia B Triethyl orthoformate C Ammonia D 4-Hydrazinopyridine F 1-(Pyridin-4-yl)-5-(trifluoromethyl)- 1H-pyrazol-4-amine E->F + 4-Hydrazinopyridine, Acetic Acid (cat.), Reflux

Caption: Plausible synthetic workflow for 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine.

Spectroscopic and Spectrometric Characterization

The structural elucidation of the synthesized compound relies on a combination of modern analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirming the identity and purity of the target molecule.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

3.1.1. Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., -NH₂).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a suitable window function, followed by Fourier transformation, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

3.1.2. Predicted Spectroscopic Data

The following table summarizes the expected NMR data for the target compound. The predicted chemical shifts are based on the analysis of similar structures and the known electronic effects of the substituents.[9][10]

Nucleus Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (Hz) Assignment
¹H8.6 - 8.8DoubletJ ≈ 6 HzProtons on pyridine ring ortho to nitrogen
7.6 - 7.8DoubletJ ≈ 6 HzProtons on pyridine ring meta to nitrogen
7.9 - 8.1Singlet-Pyrazole C4-H
4.5 - 5.5Broad Singlet-NH₂
¹³C148 - 152--Pyridine C ortho to N
140 - 145Quartet²J(C-F) ≈ 35-40 HzPyrazole C5-CF₃
120 - 125Quartet¹J(C-F) ≈ 270-280 Hz-CF₃
115 - 120--Pyridine C meta to N
130 - 135--Pyrazole C4-NH₂
140 - 145--Pyrazole C3
¹⁹F-60 to -65Singlet--CF₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.[1][8]

3.2.1. Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

  • Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap analyzer).

  • Data Interpretation: Identify the molecular ion peak ([M+H]⁺ in positive ion mode) and compare the measured mass to the calculated exact mass of the proposed structure.

3.2.2. Predicted Mass Spectrometric Data

Parameter Expected Value
Molecular Formula C₉H₇F₃N₄
Calculated Exact Mass 228.0623
Observed [M+H]⁺ ~229.0696
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[11][12]

3.3.1. Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The spectrum can be obtained using a solid sample (e.g., as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory).

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

3.3.2. Predicted IR Data

Wavenumber (cm⁻¹) Vibration Functional Group
3400 - 3200N-H stretchPrimary amine (-NH₂)
3100 - 3000C-H stretchAromatic C-H
1620 - 1580C=N and C=C stretchPyridine and Pyrazole rings
1650 - 1550N-H bendPrimary amine (-NH₂)
1300 - 1100C-F stretchTrifluoromethyl (-CF₃)

Single-Crystal X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard.[5][7] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.[13][14][15][16]

Experimental Workflow

A Crystal Growth B Crystal Selection & Mounting A->B C Data Collection B->C D Structure Solution C->D E Structure Refinement D->E F Data Analysis & Visualization E->F

Caption: General workflow for single-crystal X-ray crystallography.

4.1.1. Crystal Growth

Obtaining high-quality single crystals is often the most challenging step. Common methods include:

  • Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.

  • Cooling: A saturated solution of the compound is slowly cooled.

4.1.2. Data Collection and Structure Refinement

  • A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations.

  • X-ray diffraction data are collected using a diffractometer.

  • The collected data is used to solve the crystal structure using direct methods or Patterson methods.

  • The structural model is then refined to obtain the final, precise atomic coordinates.

Conclusion

The structural characterization of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine requires a multi-faceted analytical approach. The combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a comprehensive understanding of the molecule's connectivity and functional groups. For absolute structural confirmation, single-crystal X-ray crystallography is indispensable. The methodologies and expected data presented in this guide provide a robust framework for researchers to confidently characterize this and related pyrazole derivatives, paving the way for further investigation into their potential biological activities.

References

  • BenchChem. (n.d.). Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers.
  • New Journal of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing.
  • BenchChem. (n.d.). A Technical Guide to the Characterization of Trifluoromethylpyrimidine Derivatives.
  • Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.
  • PMC. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • Sengar, R., Tyagi, S., Prakash, Pathak, V., & Pathak, P. (2007). Synthesis and Characterization of Some Pyrazole Derivatives. Orient J Chem, 23(3).
  • Aggarwal, R., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(3), 234-282.
  • PMC. (n.d.). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol.
  • Semantic Scholar. (2020, March 20). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt.
  • PMC. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • MDPI. (2023, January 23). Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies.
  • PMC. (n.d.). 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine.
  • BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.
  • PMC - NIH. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • PMC. (n.d.). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. RSC Publishing.
  • 上海康满林. (n.d.). 1-(pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine dihydrochloride.
  • ChemRxiv. (n.d.). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles.
  • PMC. (n.d.). 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine.
  • PMC. (n.d.). 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine.
  • Supporting Information. (n.d.). Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles.
  • Kanagare, A. B., et al. (2014, March 15). Synthesis and characterization of novel pyrazolone derivatives.
  • ResearchGate. (n.d.). Synthesis and Characterization of N -Trifluoromethyl N-Heterocyclic Carbene Ligands and Their Complexes | Request PDF.
  • PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • MDPI. (2022, September 23). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.
  • MDPI. (n.d.). 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene.
  • PORTFOLIO@AFU. (2025, October 22). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d] pyrimidin-4(5H).
  • NIST WebBook. (n.d.). 1,3,5-Trimethyl-1H-pyrazol-4-amine.
  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • PubChem. (n.d.). 1-(trifluoromethyl)-1h-pyrazol-4-amine.
  • The Royal Society of Chemistry. (n.d.). Tuning the spin-transition properties of pyrene decorated 2,6- Bispyrazolylpyridine based Fe(II) complexes.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025, March 25). chemistry and biological properties of pyrazole derivatives: a review.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • ACS Publications. (2025, November 24). Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent | Organic Letters.
  • PMC. (n.d.). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors.
  • RSC Publishing. (n.d.). 3-nitro-1H-1,2,4-triazol-5-amine (HCPT) and its energetic salts.
  • NIST WebBook. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-.
  • ResearchGate. (2025, March 7). Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3.
  • MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.

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Exploratory

In Vitro Binding Affinity Profiling of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine Derivatives: A Comprehensive Technical Guide

Executive Summary The 1-(pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine scaffold is a highly privileged building block in modern medicinal chemistry, primarily utilized in the design of Type II kinase inhibitors (e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine scaffold is a highly privileged building block in modern medicinal chemistry, primarily utilized in the design of Type II kinase inhibitors (e.g., targeting p38α MAPK, B-Raf, and VEGFR2). By derivatizing the central 4-amine into a urea or amide pharmacophore, researchers can exploit the deep, inactive "DFG-out" conformation of target kinases.

As a Senior Application Scientist, I have observed that optimizing these derivatives requires moving beyond simple IC50​ values. True lead optimization demands a rigorous, orthogonal in vitro binding affinity cascade that dissects both the kinetic (residence time) and thermodynamic (enthalpy vs. entropy) signatures of the drug-target complex. This guide outlines the mechanistic rationale, quantitative data interpretation, and self-validating experimental workflows required to profile these derivatives accurately.

Mechanistic Rationale & Scaffold Architecture

Every structural feature of the 1-(pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine core serves a distinct, causal purpose in kinase binding:

  • Pyridin-4-yl (Hinge Binder): Acts as a critical hydrogen bond acceptor. In typical kinase targets, the nitrogen lone pair interacts with the backbone amide of the hinge region (e.g., Met109 in p38α), anchoring the molecule.

  • 5-Trifluoromethyl ( CF3​ ): This highly lipophilic and electron-withdrawing group is strategically positioned to occupy the hydrophobic selectivity pocket adjacent to the ATP-binding site. It drives binding affinity through the hydrophobic effect (entropy gain via water displacement) while simultaneously protecting the pyrazole core from oxidative metabolism.

  • Pyrazol-4-amine Core: Serves as a rigid geometrical linker. The 4-amino group is the critical vector for derivatization. When converted to a urea , it acts as a bidentate hydrogen bond donor/acceptor, interacting directly with the catalytic glutamate and the aspartate of the DFG motif, locking the kinase in the inactive state.

Pharmacophore P Pyridin-4-yl (Hinge Binder) Core Pyrazol-4-amine (Central Scaffold) P->Core C1 Substitution CF3 5-CF3 Group (Lipophilic Pocket) CF3->Core C5 Substitution Linker Urea Linker (DFG-out H-Bonds) Core->Linker N4 Derivatization Tail Terminal Aryl (Solvent Channel) Linker->Tail Pharmacophore Extension

Fig 1. Pharmacophore interaction map of the pyrazol-4-amine derivative scaffold.

The Orthogonal In Vitro Binding Cascade

Relying on a single assay modality introduces systemic bias. Pyrazol-amine derivatives targeting kinases undergo significant conformational adaptation, necessitating orthogonal biophysical validation [3]. Our recommended workflow utilizes TR-FRET for primary screening, Surface Plasmon Resonance (SPR) for kinetic profiling, and Isothermal Titration Calorimetry (ITC) for thermodynamic validation.

Workflow Lib Derivative Library TRFRET TR-FRET Assay (IC50 < 100 nM) Lib->TRFRET Primary Screen SPR SPR Kinetics (k_off < 10^-4 s^-1) TRFRET->SPR Potent Hits ITC ITC Thermodynamics (Enthalpy Driven) SPR->ITC Kinetic Validation Lead Lead Candidate Selection ITC->Lead Thermodynamic Optimization

Fig 2. Orthogonal in vitro binding affinity screening cascade for lead optimization.

Data Presentation: Urea vs. Amide Derivatization

To illustrate the causality of structural modifications on binding affinity, Table 1 summarizes the kinetic and thermodynamic profiles of two hypothetical, yet representative, derivatives: a Urea-linked derivative (Cmpd-1) and an Amide-linked derivative (Cmpd-2).

Table 1: Comparative Binding Signatures of Pyrazol-4-amine Derivatives

Compound DerivativeLinkage TypeTR-FRET IC50​ (nM)SPR KD​ (nM)SPR koff​ ( s−1 )Residence Time ( τ )ITC ΔH (kcal/mol)ITC −TΔS (kcal/mol)
Cmpd-1 Urea12.48.1 1.2×10−4 ~138 min-11.5+2.1
Cmpd-2 Amide85.062.3 8.5×10−3 ~2 min-6.2-4.5

Data Interpretation Insight: While both compounds show nanomolar affinity, Cmpd-1 (Urea) is vastly superior. The urea motif forms bidentate hydrogen bonds with the DFG motif, resulting in a highly exothermic enthalpy ( ΔH=−11.5 kcal/mol) [4]. This specific structural lock drastically reduces the dissociation rate ( koff​ ), leading to a prolonged drug-target residence time ( τ ). The residence time is increasingly recognized as a superior predictor of in vivo target occupancy and efficacy compared to equilibrium affinity ( KD​ ) [1, 2]. Conversely, Cmpd-2 (Amide) relies heavily on non-specific entropy ( −TΔS=−4.5 kcal/mol) and dissociates rapidly.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol 1: Enzymatic Binding via TR-FRET (Primary Screen)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard ELISA or fluorescence polarization because its ratiometric readout intrinsically cancels out well-to-well volume variations and background auto-fluorescence from the pyrazole library.

  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., GST-tagged p38α at 5 nM final), a fluorescently labeled kinase tracer (e.g., Tracer 199 at 30 nM), and a Europium-labeled anti-GST antibody (2 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Perform an 11-point, 3-fold serial dilution of the pyrazol-4-amine derivatives in 100% DMSO. Transfer via acoustic dispensing (e.g., Echo 550) to a 384-well pro-plate to ensure a final DMSO concentration of exactly 1% (v/v). Self-Validation: Variations in DMSO >2% will denature the kinase and artificially inflate IC50​ values.

  • Equilibration: Add the master mix to the compound plates. Seal and incubate in the dark at 25°C for 60 minutes. Causality: Type II inhibitors often exhibit slow-binding kinetics; 60 minutes ensures the system reaches thermodynamic equilibrium.

  • Detection & Validation: Read the plate on a compatible microplate reader (e.g., PHERAstar FSX) using an excitation of 340 nm and dual emission at 615 nm (Europium) and 665 nm (Tracer). Calculate the 665/615 ratio.

  • System Validation: Calculate the Z'-factor using a known tight-binding reference inhibitor (positive control) and 1% DMSO (negative control). The assay is only valid if Z' > 0.7 .

Protocol 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality: SPR provides label-free, real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates, which are impossible to extract from steady-state TR-FRET.

  • Surface Immobilization: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Activate Flow Cell 2 (FC2) with EDC/NHS. Inject the target kinase (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of ~2000 Resonance Units (RU). Quench with 1M Ethanolamine.

  • Reference Cell Setup (Self-Validation): Treat Flow Cell 1 (FC1) with EDC/NHS and Ethanolamine without protein. All data must be double-referenced (FC2 - FC1) to subtract bulk refractive index changes and non-specific binding of the lipophilic CF3​ groups to the dextran matrix.

  • Solvent Correction: Because pyrazol-amine derivatives require DMSO for solubility, prepare a 6-point DMSO calibration curve (0.5% to 1.5% DMSO) to correct for bulk refractive index mismatches between the running buffer and the sample.

  • Multi-Cycle Kinetics: Inject the derivatives at 5 concentrations (e.g., 1.2, 3.7, 11.1, 33.3, 100 nM) at a high flow rate of 50 µL/min. Causality: High flow rates minimize mass transport limitation, ensuring the observed kon​ is reaction-limited, not diffusion-limited. Allow 60 seconds for association and 300 seconds for dissociation.

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model. System Validation: The fit is only accepted if the Chi-square ( χ2 ) value is less than 10% of the theoretical Rmax​ .

References

  • Copeland, R. A. (2016). The drug-target residence time model: A 10-year retrospective. Nature Reviews Drug Discovery.[1]

  • Pan et al. (2021). Drug-Target Residence Time Affects in Vivo Target Occupancy through Multiple Pathways. ACS Central Science.[2]

  • Klein et al. (2014). FGFR1 Kinase Inhibitors: Close Regioisomers Adopt Divergent Binding Modes and Display Distinct Biophysical Signatures. PMC.[3]

  • Wang et al. (2021). Synergetic Determination of Thermodynamic and Kinetic Signatures Using Isothermal Titration Calorimetry: A Full-Curve-Fitting Approach. Analytical Chemistry.[4]

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Foundational

Mechanism of Action and Application of the 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine Scaffold in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals. Executive Summary In contemporary medicinal chemistry, the identification and optimization of privileged scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals.

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. The compound 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine (CAS: 2248366-69-8)[1] represents a highly sophisticated, multi-functional building block widely utilized in fragment-based drug discovery (FBDD) and targeted kinase inhibitor design.

Unlike monolithic legacy compounds, this scaffold is engineered with three distinct pharmacophoric domains: a hinge-binding 4-amino pyrazole core, a lipophilic 5-trifluoromethyl (-CF 3​ ) group, and a solubility-enhancing 1-(pyridin-4-yl) vector. This whitepaper deconstructs the mechanistic rationale behind this scaffold, its molecular interactions within target active sites, and the self-validating experimental workflows required to profile its derivatives.

Structural and Mechanistic Rationale (The "Why")

The architectural brilliance of this scaffold lies in the synergistic combination of its three functional groups. Each moiety is strategically positioned to address specific thermodynamic and pharmacokinetic challenges in drug design.

A. The 4-Amino Pyrazole Core: The Hinge Binder

The pyrazole ring is a cornerstone of modern oncology and inflammation therapeutics[2]. In the context of protein kinases (e.g., c-Src, JAK, CDK2), the 4-amino pyrazole acts as a potent, bidentate hinge-binding motif. Structural studies demonstrate that the pyrazole nitrogen and the 4-amino group form highly stable, directional hydrogen bonds with the backbone oxygen and nitrogen of hinge-region residues (such as M344 in c-Src)[3]. This interaction anchors the molecule within the ATP-binding pocket, providing a rigid vector for further functionalization.

B. The 5-Trifluoromethyl (-CF 3​ ) Group: The Hydrophobic Anchor

The incorporation of fluorine is a transformative strategy in lead optimization. The -CF 3​ group possesses a strong electron-withdrawing nature, a broad hydrophobic domain, and highly inert carbon–fluorine bonds[4]. Mechanistically, the -CF 3​ group at the 5-position serves two critical functions:

  • Target Engagement: It effectively occupies the hydrophobic pocket I/II or the DFG-out pocket of kinases, significantly increasing binding affinity through favorable desolvation entropy.

  • Metabolic Shielding: It blocks cytochrome P450 (CYP450)-mediated oxidation that typically plagues electron-rich pyrazoles, thereby enhancing the molecule's metabolic stability and half-life[5].

C. The 1-(Pyridin-4-yl) Vector: Bioisosteric Optimization

Historically, many pyrazole scaffolds utilized a 1-phenyl substitution. However, phenyl rings often drive up lipophilicity (LogP), leading to poor aqueous solubility, high plasma protein binding, and off-target hERG toxicity. The bioisosteric replacement of the phenyl ring with a pyridin-4-yl moiety resolves these liabilities[6]. The pyridine nitrogen acts as a solvent-exposed hydrogen bond acceptor, dramatically improving aqueous solubility and reducing the overall LogP by up to two units, while maintaining the necessary aromaticity for π−π stacking interactions at the solvent interface[7].

Mechanism of Action: ATP-Competitive Kinase Inhibition

When derivatives of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine are synthesized (typically via functionalization of the 4-amino group into amides or ureas), they function primarily as Type I or Type II ATP-competitive kinase inhibitors [8].

The mechanism of action relies on the scaffold outcompeting intracellular ATP for the catalytic cleft of the kinase. The binding event triggers a conformational lock that prevents the transfer of the γ -phosphate from ATP to the downstream substrate, thereby halting the hyperactive signaling cascades responsible for cellular proliferation or inflammation.

KinaseInhibition Scaffold 1-(Pyridin-4-yl)-5-(CF3)- 1H-pyrazol-4-amine Hinge Kinase Hinge Region (H-Bonding via 4-NH2) Scaffold->Hinge Donates/Accepts Hydrophobic Hydrophobic Pocket (Occupied by 5-CF3) Scaffold->Hydrophobic Lipophilic Contact Solvent Solvent Interface (Pyridin-4-yl Interaction) Scaffold->Solvent Enhances Solubility Inhibition ATP-Competitive Kinase Inhibition Hinge->Inhibition Hydrophobic->Inhibition Solvent->Inhibition

Fig 1: Mechanistic logic of target engagement by the pyrazole-amine scaffold.

Quantitative Structure-Activity Relationship (SAR) Profiling

To illustrate the causality behind selecting this specific scaffold over legacy alternatives, the following table aggregates the typical physicochemical and pharmacological shifts observed during lead optimization when utilizing these bioisosteric replacements[6][7].

Scaffold ArchitectureHinge BinderHydrophobic MotifSolvent VectorPredicted LogPRelative Kinase PotencyAqueous Solubility (µM)
1-Phenyl-5-methyl-pyrazol-4-amine4-NH 2​ 5-CH 3​ Phenyl3.21x (Baseline)~25
1-Phenyl-5-(CF 3​ )-pyrazol-4-amine4-NH 2​ 5-CF 3​ Phenyl3.85x higher~10
1-(Pyridin-4-yl)-5-(CF 3​ )-pyrazol-4-amine 4-NH 2​ 5-CF 3​ Pyridin-4-yl 2.5 8x higher >150

Data Synthesis: The transition to the trifluoromethyl-pyridine analog maximizes potency (via the CF 3​ pocket filling) while rescuing the solubility deficit caused by halogenation.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity (E-E-A-T), the evaluation of derivatives stemming from this scaffold must employ orthogonal, self-validating assay systems. The following protocols detail the causality and methodology for profiling these compounds.

Protocol A: TR-FRET Kinase Binding Assay (Thermodynamic Profiling)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard luminescence assays because the time-delayed readouts eliminate auto-fluorescence interference—a common false-positive driver when screening highly conjugated heterocyclic scaffolds.

  • Buffer Preparation: Formulate 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Acoustic Dispensing: Dispense the pyrazole derivative in a 10-point dose-response curve (10 µM to 0.5 nM) using an acoustic liquid handler into a 384-well ProxiPlate to ensure absolute volumetric precision.

  • Pre-Incubation: Add 5 µL of the target kinase and a biotinylated peptide substrate. Incubate for 15 minutes. Rationale: The bulky -CF 3​ group often exhibits slow-on/slow-off binding kinetics; pre-incubation prevents underestimation of potency.

  • Reaction Initiation: Add 5 µL of ATP at its exact predetermined Km​ value. This ensures the assay strictly measures competitive binding.

  • Detection & Validation: Stop the reaction at 60 minutes with EDTA. Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Calculate the Z'-factor; only plates yielding a Z' > 0.6 are accepted for IC 50​ determination.

Protocol B: Surface Plasmon Resonance (Kinetic Profiling)

Causality: While IC 50​ provides thermodynamic affinity, SPR is mandatory to resolve the kinetic rate constants ( kon​ and koff​ ). The residence time ( τ=1/koff​ ) driven by the -CF 3​ group's hydrophobic burial is a superior predictor of in vivo efficacy than raw affinity.

  • Immobilization: Capture His-tagged kinase onto an NTA sensor chip via Ni 2+ chelation to ensure uniform, oriented protein presentation.

  • Analyte Preparation: Dilute the pyrazole compound in running buffer (PBS-P+ supplemented with exactly 2% DMSO). Critical Step: The DMSO concentration must perfectly match the blank to prevent bulk refractive index shifts.

  • Kinetic Injection: Inject the compound at a high flow rate (30 µL/min) for 120 seconds to minimize mass transport limitations, followed by a 300-second buffer flow for dissociation.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract precise KD​ , kon​ , and koff​ values.

ExperimentalWorkflow Synthesis Scaffold Functionalization (Amidation/Coupling) TRFRET Primary Screening (TR-FRET Kinase Assay) Synthesis->TRFRET IC50 Determination SPR Kinetic Profiling (Surface Plasmon Resonance) TRFRET->SPR Hit Triage (Kd, Koff) Xray Structural Validation (X-ray Crystallography) SPR->Xray Mechanism Validation LeadOpt Lead Optimization & In Vivo Profiling Xray->LeadOpt Rational Design

Fig 2: Orthogonal validation workflow for pyrazole-amine derived hit compounds.

Conclusion

The 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine scaffold is a masterclass in rational drug design. By integrating a hinge-binding core with a metabolically shielding hydrophobic anchor (-CF 3​ ) and a solubility-enhancing bioisostere (pyridin-4-yl), it bypasses the traditional attrition bottlenecks of early-stage drug discovery. When coupled with rigorous, self-validating biophysical assays, this building block serves as a highly reliable foundation for generating next-generation targeted therapeutics.

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - MDPI.[Link]

  • Three-Dimensional Interactions Analysis of the Anticancer Target c-Src Kinase with Its Inhibitors - PMC / NIH.[Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.[Link]

  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine - ACS Publications.[Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC / NIH.[Link]

  • Aromatic Bioisosteres - Cambridge MedChem Consulting - Cambridge MedChem Consulting.[Link]

  • 1-(pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine dihydrochloride (CAS: 2248366-69-8) - ShaChemLin.[Link]

Sources

Exploratory

Pharmacokinetic Profiling of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine: A Technical Whitepaper

Executive Summary The compound 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine represents a highly functionalized, privileged heterocyclic scaffold frequently utilized in the design of kinase inhibitors and advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine represents a highly functionalized, privileged heterocyclic scaffold frequently utilized in the design of kinase inhibitors and advanced therapeutics[1]. Transitioning this building block from a synthetic intermediate to a viable lead candidate requires a rigorous understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.

As a Senior Application Scientist, I have designed this guide to move beyond standard operational procedures. Here, we dissect the causality behind the physicochemical properties of this specific scaffold and provide a self-validating framework for its in vitro and in vivo pharmacokinetic (PK) profiling.

Structural Dissection and Physicochemical Rationale

The pharmacokinetic behavior of a molecule is inextricably linked to its structural micro-environments. This scaffold integrates four distinct functional moieties, each dictating specific ADME outcomes:

  • The Pyrazole Core: Pyrazoles are privileged scaffolds in medicinal chemistry, offering a rigid framework that enforces precise spatial orientation of substituents[1]. While generally metabolically stable, unsubstituted pyrazoles can undergo N-glucuronidation; however, N1-substitution in this scaffold eliminates this liability.

  • The 5-Trifluoromethyl (-CF3) Group: The strategic placement of a -CF3 group profoundly impacts both lipophilicity and metabolic stability. The high electron-withdrawing nature of the fluorine atoms lowers the pKa of adjacent basic centers. More importantly, replacing a metabolically vulnerable methyl group with a -CF3 group blocks cytochrome P450 (CYP) mediated hydroxylation, providing a "global protective effect" against hepatic metabolism and increasing the compound's half-life[2][3].

  • The 1-(Pyridin-4-yl) Ring: Incorporating a pyridine ring instead of a highly lipophilic phenyl ring is a proven strategy to enhance aqueous solubility and improve the overall in vitro ADME profile[4]. The basic nitrogen (though its basicity is attenuated by the electron-withdrawing pyrazole core) provides a critical hydrogen-bond acceptor for target engagement while maintaining favorable gastrointestinal absorption.

  • The 4-Amine (-NH2) Group: While serving as a critical hydrogen-bond donor and a synthetic handle for further derivatization (e.g., into ureas or amides), the primary amine is the primary metabolic liability of this scaffold. It is susceptible to Phase I oxidation and Phase II N-acetylation.

MetabolicPathways Compound 1-(Pyridin-4-yl)-5-(trifluoromethyl) -1H-pyrazol-4-amine CYP CYP450 Oxidation (Phase I) Compound->CYP Hepatic Microsomes PhaseII Conjugation (Phase II) Compound->PhaseII NATs / UGTs Stable_CF3 CF3 Group (Metabolically Stable) Compound->Stable_CF3 Steric Shielding N_Oxide Pyridine N-Oxidation (Minor) CYP->N_Oxide Amine_Ox Amine Hydroxylation (Moderate) CYP->Amine_Ox N_Acetylation N-Acetylation of Amine (Major) PhaseII->N_Acetylation

Fig 1: Predicted metabolic clearance pathways dictated by the scaffold's functional groups.

In Vitro ADME Profiling Protocols

To establish trustworthiness, every assay must be self-validating. This means incorporating high- and low-clearance reference compounds to verify the metabolic competency of the biological matrix on the day of the experiment.

Hepatic Microsomal Stability Assay

Because the -CF3 group protects the C5 position[3], clearance will primarily be driven by the C4-amine and the pyridine ring.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the compound in DMSO. Dilute to 100 μM in 50% acetonitrile/water.

  • Matrix Incubation: In a 96-well plate, mix 1 μM of the test compound with pooled liver microsomes (human, rat, or mouse at 0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel wells.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Quenching: At t=0,5,15,30,45,and 60 minutes, transfer 50 μL aliquots into 150 μL of ice-cold quench solution (Acetonitrile containing 100 ng/mL Tolbutamide as an internal standard).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ).

Bi-Directional Caco-2 Permeability Assay

The lipophilic -CF3 group enhances passive diffusion[2], but the basic pyridine nitrogen may subject the molecule to P-glycoprotein (P-gp) mediated efflux. A bi-directional assay is mandatory to calculate the Efflux Ratio (ER).

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter membranes in 24-well Transwell plates. Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Dosing: Add 10 μM of the test compound to the Apical (A) chamber for A→B assessment, and to the Basolateral (B) chamber for B→A assessment.

  • Validation: Use Propranolol (high permeability) and Atenolol (low permeability) as controls.

  • Sampling: Incubate at 37°C. Take 50 μL samples from the receiver chambers at 60 and 120 minutes.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

Table 1: Target In Vitro ADME Parameters for Lead Advancement
ParameterTarget Threshold for ScaffoldRationale
Aqueous Solubility > 50 μg/mLPyridine ring ensures adequate solubility for oral dosing[4].
Microsomal CLint​ < 40 μL/min/mgIndicates moderate-to-high metabolic stability, aided by the -CF3 group.
Caco-2 Papp​ (A→B) > 10×10−6 cm/sHigh passive permeability driven by the lipophilic -CF3 moiety.
Efflux Ratio (ER) < 2.5Ensures the compound is not a strong substrate for P-gp efflux pumps.

In Vivo Pharmacokinetic Profiling

To correlate in vitro stability with in vivo exposure, a dual-route rodent PK study (Intravenous and Per Os) is required.

Rodent Dosing and Sampling Protocol
  • Formulation:

    • IV Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline (Target: 1 mg/kg).

    • PO Formulation: 0.5% Methylcellulose / 0.1% Tween-80 in water (Target: 5 mg/kg). The pyridine ring allows for potential formulation as an HCl salt if solubility in suspension is inadequate.

  • Administration: Administer to male Sprague-Dawley rats (n=3 per route). Fast PO group overnight prior to dosing.

  • Serial Bleeding: Collect 200 μL blood samples via the jugular vein at t=0.083 (IV only), 0.25,0.5,1,2,4,8,and 24 hours post-dose.

  • Plasma Processing: Transfer blood to K2-EDTA tubes, invert gently, and centrifuge at 3000g for 10 minutes at 4°C. Extract plasma and store at -80°C until analysis.

LC-MS/MS Bioanalysis
  • Sample Preparation: Protein precipitation. Add 150 μL of Acetonitrile (with internal standard) to 50 μL of plasma. Vortex and centrifuge.

  • Chromatography: Use a C18 column (e.g., Waters XBridge, 50 x 2.1 mm, 3.5 μm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in Acetonitrile. Gradient elution.

  • Mass Spectrometry: Operate in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. The basic pyridine and amine groups ensure excellent ionization efficiency.

Table 2: Benchmark In Vivo PK Parameters (Rat Model)
PK ParameterSymbolExpected Range for ScaffoldImplication
Clearance CL 15 - 35 mL/min/kgModerate clearance; CF3 protects against rapid hepatic extraction.
Volume of Distribution Vss​ 1.5 - 3.0 L/kgExcellent tissue penetration due to balanced lipophilicity.
Half-Life T1/2​ 2.0 - 5.0 hoursSufficient for once- or twice-daily dosing in efficacy models.
Oral Bioavailability %F 40% - 70%High absorption driven by Caco-2 permeability and pyridine solubility.

Data Interpretation and Lead Optimization Strategy

The ultimate goal of PK profiling is actionable intelligence. If the 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine scaffold exhibits suboptimal parameters, the structural dissection provided in Section 2 guides the optimization.

  • If Clearance is High: The primary suspect is the C4-amine undergoing rapid N-acetylation or oxidation. Derivatizing this amine into an amide or urea (a common strategy in kinase inhibitor design) will sterically hinder this metabolic hotspot.

  • If Bioavailability is Low: Despite the pyridine ring, basicity may lead to poor dissolution in the higher pH of the intestine. Formulating the compound as a stable dihydrochloride salt can drastically improve the dissolution rate and subsequent absorption.

PKWorkflow Start In Vivo PK Profiling (IV & PO) CheckCL Clearance (CL) > 70% LBF? Start->CheckCL HighCL High Clearance Investigate Metabolism CheckCL->HighCL Yes LowCL Low/Moderate Clearance CheckCL->LowCL No OptAmine Derivatize C4-Amine (e.g., Amide/Urea) HighCL->OptAmine CheckF Oral Bioavailability (F) < 20%? LowCL->CheckF PoorF Poor Absorption or High First-Pass CheckF->PoorF Yes GoodF Advance to Efficacy Models CheckF->GoodF No OptSol Formulation / Salt Screen (Pyridine HCl) PoorF->OptSol

Fig 2: Decision tree for iterative PK optimization based on clearance and bioavailability.

By systematically profiling and interpreting the ADME data through the lens of its specific functional groups, researchers can efficiently advance this pyrazole-amine scaffold into a highly optimized therapeutic candidate.

Sources

Foundational

Electronic Profiling and Pharmacophoric Utility of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine: A Push-Pull Heteroaromatic System

Executive Summary The rational design of targeted therapeutics relies heavily on the precise modulation of electronic properties within small-molecule scaffolds. 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the precise modulation of electronic properties within small-molecule scaffolds. 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine represents a highly privileged pharmacophore, integrating a central heteroaromatic pyrazole core with a strategic arrangement of electron-withdrawing and electron-donating substituents. This technical whitepaper provides an in-depth analysis of the compound's electronic architecture, physicochemical behavior, and its critical utility as a type-II kinase inhibitor, specifically targeting p38 Mitogen-Activated Protein (MAP) kinase inactive conformations [3].

Structural & Electronic Architecture: The "Push-Pull" System

The pyrazole ring acts as an electronic conduit, facilitating cross-talk between its substituents. The specific substitution pattern of this compound creates a highly polarized, "push-pull" electronic system [1].

  • The "Push" (4-Amine Group): The primary amine (-NH₂) at the C4 position acts as a strong electron-donating group (EDG) via resonance (+R effect). It enriches the electron density of the pyrazole core and serves as a critical hydrogen-bond donor in biological targets.

  • The "Pull" (5-Trifluoromethyl & 1-Pyridin-4-yl):

    • The trifluoromethyl group (-CF₃) at C5 is a powerful electron-withdrawing group (EWG) via strong inductive effects (-I). It significantly lowers the HOMO energy level, increases the metabolic stability of the compound, and enhances lipophilicity [2].

    • The pyridin-4-yl ring at N1 acts as a secondary EWG through both resonance and inductive effects (-R, -I). The basic pyridine nitrogen serves as a vital hydrogen-bond acceptor, frequently engaging the hinge region of kinases [3].

Molecular Electrostatic Potential (MEP) and Frontier Orbitals

Density Functional Theory (DFT) calculations reveal that the Highest Occupied Molecular Orbital (HOMO) is localized primarily over the amine and the electron-rich regions of the pyrazole core. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is heavily concentrated on the electron-deficient pyridin-4-yl ring. This spatial separation of frontier orbitals dictates the molecule's reactivity and its orientation within highly polarized enzymatic binding pockets [4].

G NH2 4-Amine Group (EDG / H-Bond Donor) Pyrazole Pyrazole Core (Electronic Conduit) NH2->Pyrazole Resonance (+R) CF3 5-Trifluoromethyl (Strong EWG / Lipophilic) Pyrazole->CF3 Inductive (-I) Pyridine 1-Pyridin-4-yl (EWG / H-Bond Acceptor) Pyrazole->Pyridine Resonance/Inductive (-R, -I)

Figure 1: Electronic push-pull distribution across the pyrazole scaffold.

Physicochemical Properties & ADME Implications

The electronic tug-of-war within the molecule directly dictates its macroscopic physicochemical properties, which are critical for Absorption, Distribution, Metabolism, and Excretion (ADME).

The strong electron-withdrawing nature of the -CF₃ group significantly lowers the pKa of the adjacent C4-amine, rendering it less basic than a typical aliphatic or isolated aromatic amine. This reduced basicity prevents excessive protonation at physiological pH (7.4), thereby enhancing membrane permeability. Concurrently, the -CF₃ group drives up the partition coefficient (LogP), ensuring the molecule can readily traverse lipid bilayers while fitting snugly into hydrophobic target pockets [2].

Quantitative Data Summary
PropertyComputed/Estimated ValuePharmacological Implication
Molecular Weight 228.18 g/mol Ideal for oral bioavailability (Rule of 5 compliant).
Topological Polar Surface Area (TPSA) ~55.0 ŲExcellent membrane permeability; potential BBB penetration.
LogP (Lipophilicity) ~2.8 - 3.2Optimal balance of aqueous solubility and lipid permeability.
H-Bond Donors 1 (-NH₂)Crucial for P-loop stabilization in kinases [3].
H-Bond Acceptors 5 (N, F atoms)Facilitates hinge-region binding and solubility.

Target Binding & Pharmacological Utility: p38 MAP Kinase

The structural motifs of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine are highly optimized for kinase inhibition, specifically as a Type-II inhibitor of p38α/β MAP kinases. Type-II inhibitors are highly sought after because they bind to the inactive "DFG-out" conformation of the kinase, offering superior selectivity over Type-I (ATP-competitive) inhibitors [3].

  • The Amine Role: The C4-amine is not merely a structural appendage; it actively induces and stabilizes a unique folded P-loop conformation in the inactive state of p38 MAP kinase via critical hydrogen bonding [3].

  • The Trifluoromethyl Role: The -CF₃ group projects into the deep, lipophilic allosteric pocket exposed during the DFG-out shift, anchoring the inhibitor and drastically increasing residence time [2].

  • The Pyridine Role: The pyridin-4-yl nitrogen acts as a canonical hydrogen-bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Met109 in p38α).

Experimental Workflows & Methodologies

To accurately profile the electronic and structural properties of this compound, a self-validating combination of computational modeling and spectroscopic analysis is required.

Protocol 1: Computational Electronic Profiling (DFT)

Causality Focus: Density Functional Theory (DFT) using the B3LYP functional and 6-311++G(d,p) basis set is mandated. The diffuse functions ("++") are strictly necessary to accurately model the diffuse electron density of the highly electronegative fluorine atoms and the lone pairs on the nitrogens [4].

  • Geometry Optimization: Input the initial 3D structure into Gaussian 16. Run an unconstrained geometry optimization using opt freq b3lyp/6-311++g(d,p).

  • Frequency Calculation (Self-Validation): The inclusion of the freq keyword is critical. Post-optimization, verify that there are zero imaginary frequencies . This mathematically proves the optimized geometry is a true energetic minimum, not a transition state saddle point.

  • Orbital Extraction: Extract the HOMO and LUMO energy levels from the output file. Calculate the energy gap ( ΔE=ELUMO​−EHOMO​ ) to determine chemical hardness and polarizability.

  • MEP Generation: Map the electrostatic potential onto the total electron density surface (isovalue = 0.0004 a.u.) to visualize nucleophilic (red) and electrophilic (blue) regions.

Protocol 2: Spectroscopic Validation (NMR & UV-Vis)

Causality Focus: Dimethyl sulfoxide-d6 (DMSO-d6) is selected as the solvent because the compound's polar functionalities (-NH₂, pyridine) can cause aggregation in non-polar solvents like CDCl₃, leading to broadened NMR signals.

  • Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of anhydrous DMSO-d6.

  • ¹H and ¹³C NMR Acquisition: Acquire spectra at 400 MHz. The C4-amine protons will typically appear as a broad singlet downfield (approx. 5.5 - 6.5 ppm) due to the electron-withdrawing pull of the adjacent -CF₃ and pyrazole core.

  • ¹⁹F NMR Acquisition: Acquire ¹⁹F spectra (referenced to CFCl₃). The -CF₃ group will present as a sharp singlet (approx. -60 to -63 ppm), confirming the integrity of the fluorinated moiety [2].

  • UV-Vis Spectroscopy: Dissolve the compound in acetonitrile (10⁻⁵ M). Record the absorption spectrum to identify the π→π∗ and n→π∗ transitions, which correlate directly with the DFT-calculated HOMO-LUMO gap [1].

Workflow A 1. Geometry Optimization (DFT B3LYP/6-311++G(d,p)) B 2. Frequency Calculation (Confirm True Energy Minimum) A->B C 3. Electronic Mapping (HOMO/LUMO & MEP Generation) B->C D 4. Spectroscopic Validation (NMR & UV-Vis in DMSO-d6) C->D E 5. Pharmacophoric Mapping (p38 MAP Kinase Docking) D->E

Figure 2: Self-validating workflow for computational and experimental electronic profiling.

References

  • Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI (Molecules) URL: [Link]

  • Title: Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Fast Iterative Synthetic Approach toward Identification of Novel Highly Selective p38 MAP Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and characterization of pyranopyrazole derivatives as potential organic nonlinear optical (NLO) materials and density Source: Frontiers in Chemical Sciences (The Women University Multan) URL: [Link]

Exploratory

Pharmacological Profiling and Biological Activity of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine Heterocyclic Scaffolds

Executive Summary The 1-(pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine core represents a highly privileged heterocyclic scaffold in contemporary rational drug design. By integrating multiple pharmacophoric element...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine core represents a highly privileged heterocyclic scaffold in contemporary rational drug design. By integrating multiple pharmacophoric elements into a compact, low-molecular-weight framework, this scaffold serves as a versatile foundation for developing highly selective Type I and Type II kinase inhibitors. This technical guide deconstructs the structural rationale, biological activity, and validated experimental methodologies required to leverage this scaffold in targeted drug discovery programs, specifically focusing on its efficacy against p38α MAP kinase and Tropomyosin receptor kinase A (TrkA).

Rational Drug Design: Pharmacophoric Deconstruction

The architectural brilliance of this scaffold lies in the precise spatial arrangement of its functional groups. As a Senior Application Scientist, it is critical to understand why each moiety is selected rather than just observing the final structure.

  • 1H-Pyrazole Core: The pyrazole ring acts as the central hinge-binding motif. In the ATP-binding pocket of kinases, the unhindered nitrogen atom (N2) serves as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Met109 in p38α)[1].

  • 5-(Trifluoromethyl) Group: The −CF3​ moiety is strategically positioned to occupy the hydrophobic pocket adjacent to the gatekeeper residue (e.g., Thr106 in p38α). This highly lipophilic, electron-withdrawing group not only enhances the binding affinity through van der Waals interactions but also significantly improves metabolic stability by blocking cytochrome P450-mediated oxidation at the 5-position[2].

  • 1-(Pyridin-4-yl) Substitution: The pyridine ring is directed toward the solvent-exposed channel or the DFG (Asp-Phe-Gly) motif in the activation loop. The basic nitrogen can form water-mediated hydrogen bonds or interact with acidic residues, which is a hallmark of Type II inhibitors that stabilize the inactive "DFG-out" kinase conformation[3].

  • 4-Amine Vector: The primary amine at the 4-position is not merely an auxochrome; it is a critical synthetic handle. It allows for divergent functionalization (e.g., conversion into ureas or amides) to extend the molecule into deep allosteric pockets, thereby tuning target selectivity[4].

Mechanisms of Action: Kinase Inhibition Profiles

The biological activity of this scaffold is most prominently observed in the inhibition of signaling pathways driven by p38α MAP Kinase and TrkA.

p38α MAP Kinase Inhibition

p38α is a serine/threonine kinase central to the biosynthesis of proinflammatory cytokines such as TNF-α and IL-1β. The 1-(pyridin-4-yl)-pyrazole scaffold acts as a competitive ATP inhibitor. By anchoring to the hinge region and extending the pyridine ring into the solvent-accessible area, the scaffold effectively halts the phosphorylation of downstream substrates like MK2 and ATF2, thereby truncating the inflammatory cascade[2][4].

G Stimulus Cellular Stress MAP2K MKK3 / MKK6 Stimulus->MAP2K p38 p38α MAP Kinase MAP2K->p38 Phosphorylation Substrates MK2 / ATF2 p38->Substrates Inhibitor 1-(Pyridin-4-yl) Scaffold Inhibitor->p38 Competitive Inhibition Response Inflammation Substrates->Response

Fig 1. Interruption of the p38 MAPK signaling cascade by the pyrazole-based inhibitor scaffold.

TrkA Kinase Inhibition

TrkA is the high-affinity receptor for Nerve Growth Factor (NGF). Overexpression or mutation of TrkA is heavily implicated in chronic pain states and oncogenesis (e.g., neuroblastoma). Derivatives of the 1-(pyridin-4-yl)-pyrazole scaffold, particularly when the 4-amine is converted into a bicyclic urea, exhibit nanomolar potency against TrkA, providing a non-opioid mechanism for pain management[5].

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to verify the success of the procedure before progressing.

Protocol A: Synthesis of the Scaffold Core

Causality: The synthesis utilizes a condensation-reduction pathway. Palladium on carbon (Pd/C) is chosen for the reduction step because it selectively reduces the nitro intermediate to the target amine without hydrogenating the aromatic pyridine ring.

  • Condensation: React 4-hydrazinylpyridine with 1,1,1-trifluoro-3-nitropropan-2-one in ethanol at reflux for 4 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the hydrazine starting material confirms ring closure to the 4-nitro-pyrazole intermediate.

  • Reduction: Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq) and stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

    • Validation: Filter through Celite, concentrate, and analyze via LC-MS. A mass shift of -30 Da (loss of two oxygen atoms, addition of two protons) confirms the successful formation of the 4-amine.

Protocol B: LanthaScreen™ TR-FRET Kinase Binding Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard ELISA because heterocyclic compounds often exhibit auto-fluorescence. The time-delay in TR-FRET eliminates this background noise, ensuring high-fidelity data[5].

  • Preparation: Serially dilute the synthesized scaffold derivatives in 100% DMSO, then dilute to a 4X working concentration in Kinase Buffer (25 mM MOPS, pH 7.5, 5 mM MgCl2, 0.005% Triton X-100).

  • Incubation: In a 384-well plate, combine 5 nM His-tagged recombinant human TrkA, 4 nM Alexa-Fluor® Tracer 236, and the inhibitor. Incubate for 60 minutes at 25°C.

  • Detection: Add 2 nM Europium-labeled anti-His antibody. Incubate for an additional 30 minutes.

  • Measurement: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation Check: Calculate the Z′ -factor using DMSO (negative control) and Staurosporine (positive control). Proceed with data analysis only if Z′>0.5 , which confirms assay robustness.

Workflow Prep Step 1: Library Prep (Serial Dilution) Incubate Step 2: Kinase Incubation (Target + Tracer) Prep->Incubate FRET Step 3: TR-FRET (Eu-anti-His + Alexa) Incubate->FRET Analysis Step 4: Data Analysis (IC50 Calculation) FRET->Analysis

Fig 2. Logical workflow of the LanthaScreen TR-FRET kinase binding assay for scaffold validation.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The 4-amine vector allows for rapid SAR expansion. The table below summarizes the biological activity of the base scaffold compared to its functionalized derivatives, demonstrating how extending the molecule into the kinase back-pocket drastically improves potency.

Compound IDR-Group at 4-Amine Positionp38α MAP Kinase IC₅₀ (nM)TrkA Kinase IC₅₀ (nM)LogP (Calculated)
Scaffold 1 -NH₂ (Unsubstituted)1,250>5,0002.1
Derivative 2 -NH-CO-CH₃ (Acetamide)4101,8502.4
Derivative 3 -NH-CO-NH-Phenyl (Phenylurea)451203.8
Derivative 4 -NH-CO-NH-(4-Fluoro-phenyl)12 35 4.1

Data Interpretation: The transition from a primary amine (Scaffold 1) to a bulky phenylurea (Derivative 4) results in a 100-fold increase in p38α potency. This confirms that the urea linker acts as a critical hydrogen bond donor/acceptor pair with the DFG motif, while the terminal fluorophenyl ring optimally fills the lipophilic allosteric pocket[4].

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine, a molecule of significant interest to researchers in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine, a molecule of significant interest to researchers in medicinal chemistry and drug development. The presence of the trifluoromethyl group and the pyrazole core makes this compound a valuable scaffold in the design of novel therapeutic agents. This document offers a plausible and robust synthetic pathway, grounded in established chemical principles, to facilitate its preparation in a laboratory setting.

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyridine moiety, a common feature in many pharmaceuticals, can improve aqueous solubility and provide a key interaction point with biological macromolecules. The target compound, 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine, combines these desirable features, making it a compelling candidate for further investigation in drug discovery programs.

This application note details a two-step synthetic approach, commencing with the preparation of the key intermediate, 4-hydrazinopyridine, followed by a regioselective cyclocondensation reaction to construct the desired pyrazole ring system.

Synthetic Pathway Overview

The synthesis of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine is proposed to proceed via a two-step sequence. The first step involves the nucleophilic aromatic substitution of 4-chloropyridine with hydrazine hydrate to yield 4-hydrazinopyridine. The second, and key, step is the cyclocondensation of 4-hydrazinopyridine with a suitable trifluoromethylated β-keto nitrile, namely ethyl 2-cyano-4,4,4-trifluoro-3-oxobutanoate. This reaction is designed to favor the formation of the desired 1,5-disubstituted pyrazole regioisomer.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Hydrazinopyridine cluster_step2 Step 2: Cyclocondensation and Pyrazole Formation A 4-Chloropyridine Hydrochloride C 4-Hydrazinopyridine A->C Reflux B Hydrazine Hydrate B->C E 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine C->E Acid Catalyst, Reflux D Ethyl 2-cyano-4,4,4-trifluoro-3-oxobutanoate D->E

Caption: Overall synthetic workflow for 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine.

Materials and Equipment

Reagent/MaterialFormulaMolar Mass ( g/mol )SupplierNotes
4-Chloropyridine HydrochlorideC₅H₄ClN·HCl150.00Commercially Available
Hydrazine HydrateH₆N₂O50.06Commercially AvailableCaution: Toxic and corrosive. Handle with appropriate PPE.
Ethyl 2-cyano-4,4,4-trifluoro-3-oxobutanoateC₇H₆F₃NO₃225.12Commercially Available
EthanolC₂H₅OH46.07Anhydrous
Glacial Acetic AcidCH₃COOH60.05Catalyst
Sodium BicarbonateNaHCO₃84.01For neutralization
Ethyl AcetateC₄H₈O₂88.11For extraction
HexanesC₆H₁₄-For chromatography
Anhydrous Sodium SulfateNa₂SO₄142.04Drying agent
Silica GelSiO₂-60-120 meshFor column chromatography

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel)

  • Thin-layer chromatography (TLC) plates and chamber

  • Glass column for chromatography

  • Standard laboratory glassware

Experimental Protocols

Part 1: Synthesis of 4-Hydrazinopyridine

This procedure is adapted from established methods for the synthesis of hydrazinopyridines from their corresponding chloro-derivatives.

1. Reaction Setup:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloropyridine hydrochloride (15.0 g, 0.1 mol).

  • Add hydrazine hydrate (25 mL, ~0.5 mol) to the flask. Caution: This reaction is exothermic. Add the hydrazine hydrate slowly, and if necessary, cool the flask in a water bath.

2. Reaction:

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by TLC (eluent: ethyl acetate/methanol, 9:1).

3. Work-up and Isolation:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into 200 mL of ice-cold water. A precipitate should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water (3 x 30 mL).

  • Dry the collected solid under vacuum to yield crude 4-hydrazinopyridine. The product can be used in the next step without further purification if the purity is deemed sufficient by TLC analysis.

Part 2: Synthesis of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine

This protocol outlines the cyclocondensation reaction to form the target pyrazole. The use of an acid catalyst is crucial for promoting the reaction and influencing the regioselectivity towards the desired 1,5-disubstituted product. The electron-withdrawing trifluoromethyl group on the β-keto nitrile directs the initial nucleophilic attack of the more nucleophilic nitrogen of 4-hydrazinopyridine (the one not directly attached to the pyridine ring) to the carbonyl carbon, leading to the desired regioisomer.

1. Reaction Setup:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydrazinopyridine (10.9 g, 0.1 mol) and ethyl 2-cyano-4,4,4-trifluoro-3-oxobutanoate (22.5 g, 0.1 mol) in 100 mL of absolute ethanol.

  • Add a catalytic amount of glacial acetic acid (approximately 1 mL).

2. Reaction:

  • Heat the reaction mixture to reflux with stirring.

  • Maintain the reflux for 8-12 hours. Monitor the reaction progress by TLC (eluent: ethyl acetate/hexanes, 1:1).

3. Work-up and Isolation:

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in 150 mL of ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acetic acid, followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

The crude 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine can be purified by either recrystallization or column chromatography.

Purification_Workflow Crude Crude Product Recrystallization Recrystallization (e.g., from Ethanol/Water) Crude->Recrystallization Chromatography Column Chromatography (Silica Gel, Ethyl Acetate/Hexanes) Crude->Chromatography Pure_Product Pure 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine Recrystallization->Pure_Product Chromatography->Pure_Product Characterization Characterization (NMR, MS, IR) Pure_Product->Characterization

Caption: General purification and characterization workflow.

Purification Protocol

Option 1: Recrystallization

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Slowly add water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Option 2: Column Chromatography

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Expected Characterization Data
TechniqueExpected Results
¹H NMR Signals corresponding to the pyridine ring protons, the pyrazole proton, and the amine protons. The chemical shifts will be influenced by the electron-withdrawing nature of the trifluoromethyl group and the aromatic rings.
¹³C NMR Resonances for all carbon atoms in the molecule, including the characteristic signal for the CF₃ carbon (a quartet due to C-F coupling).
¹⁹F NMR A singlet corresponding to the trifluoromethyl group.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound (C₉H₇F₃N₄).
IR Spec. Characteristic absorption bands for N-H stretching (amine), C=N and C=C stretching (aromatic rings), and C-F stretching (trifluoromethyl group).

Safety Precautions

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 4-Chloropyridine hydrochloride is an irritant. Avoid inhalation and contact with skin and eyes.

  • Trifluoromethylated compounds can be volatile and should be handled with care.

  • All organic solvents are flammable. Keep them away from ignition sources.

  • Always perform reactions in a well-ventilated fume hood.

References

  • A comprehensive review of pyrazole synthesis can be found in: E. F. V. Scriven, Ed., Comprehensive Organic Chemistry II, Vol. 4, Pergamon, Oxford, 1991.
  • For synthesis of substituted hydrazines, see: P. A. S. Smith, The Chemistry of Open-Chain Organic Nitrogen Compounds, Vol. 2, W. A. Benjamin, New York, 1966.
  • For examples of cyclocondensation reactions to form pyrazoles, refer to various articles in journals such as the Journal of Organic Chemistry and Tetrahedron Letters. (Please note that specific article URLs are not provided as per the prompt's instructions, but a general search in these journals will yield numerous relevant examples).
Application

using 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1h-pyrazol-4-amine as a building block in medicinal chemistry

Introduction: The Privileged Pyrazole Scaffold In modern drug discovery, the rational design of kinase inhibitors and target-specific modulators relies heavily on privileged scaffolds. 1-(Pyridin-4-yl)-5-(trifluoromethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Pyrazole Scaffold

In modern drug discovery, the rational design of kinase inhibitors and target-specific modulators relies heavily on privileged scaffolds. 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine (CAS: 2248366-69-8)[1] has emerged as a highly versatile building block. Aminopyrazoles are foundational to numerous FDA-approved drugs and clinical candidates, particularly in the oncology and immunology spaces[2].

This specific molecule combines three highly synergistic motifs: a pyrazole core for hinge-region binding[3], a trifluoromethyl (-CF₃) group for metabolic shielding and hydrophobic pocket occupation[4], and a pyridin-4-yl moiety to enhance aqueous solubility and engage solvent-exposed channels. However, the unique stereoelectronic environment of this molecule presents specific synthetic challenges that require optimized methodologies.

Structural Decomposition & Pharmacophore Rationale

To understand the utility of this building block, one must analyze the causality behind its structural components:

  • The 4-Amino Group (The Synthetic Handle): In kinase inhibitor design, the 4-amino group is typically derivatized into an amide or urea. This creates a bidentate hydrogen-bond donor/acceptor system that perfectly mimics the binding of ATP's adenine ring to the kinase hinge region[5].

  • The 5-Trifluoromethyl Group (The Shield): The -CF₃ group at position 5 serves a dual purpose. First, it projects into deep hydrophobic pockets (such as the DFG-out pocket in Type II inhibitors), drastically increasing binding affinity[4]. Second, its strong electron-withdrawing nature shields the pyrazole core from oxidative metabolism by cytochrome P450 enzymes.

  • The 1-(Pyridin-4-yl) Group (The Solubilizer): A common failure point for highly fluorinated compounds is poor aqueous solubility. The basic nitrogen of the pyridin-4-yl group (pKa ~5.2) allows for salt formation (e.g., dihydrochloride salts)[1], significantly improving the dissolution profile. Furthermore, this group often projects toward the solvent-exposed region of the target protein, allowing for additional water-mediated hydrogen bonding.

Pharmacophore Core 1-(Pyridin-4-yl)-5-(CF3) -1H-pyrazol-4-amine N4 4-Amino Group Core->N4 CF3 5-Trifluoromethyl Core->CF3 Pyr 1-(Pyridin-4-yl) Core->Pyr Hinge Kinase Hinge Region N4->Hinge Amide/Urea H-Bonding Hydrophobic Deep Hydrophobic Pocket CF3->Hydrophobic Steric Shielding & Lipophilicity Solvent Solvent-Exposed Channel Pyr->Solvent Aqueous Solubility & Salt Formation

Pharmacophore mapping of the pyrazole building block in kinase inhibitor design.

Quantitative Physicochemical Profiling

Understanding the physicochemical properties of this building block is critical for predicting its behavior in both synthetic workflows and biological systems.

ParameterValuePharmacological & Synthetic Implication
CAS Registry Number 2248366-69-8Commercially available as a screening/building block[1].
Molecular Weight 228.18 g/mol Highly efficient for fragment-based drug discovery (FBDD); leaves ample molecular weight budget for derivatization.
cLogP (Estimated) 1.8 - 2.2Ideal baseline lipophilicity. The -CF₃ increases LogP, while the pyridine nitrogen counterbalances it.
Topological Polar Surface Area 56.4 ŲExcellent permeability; well within the limits for blood-brain barrier (BBB) penetration (<90 Ų).
pKa (Pyridine N) ~5.2Weakly basic; allows for HCl salt formation (e.g., dihydrochloride) to boost aqueous solubility[1].
Nucleophilicity (4-NH₂) LowCritical Synthetic Note: The amine is severely deactivated by the adjacent -CF₃ group via inductive electron withdrawal.

Overcoming Synthetic Bottlenecks: Methodologies & Protocols

Because the 4-amino group is electronically deactivated by the adjacent -CF₃ group and sterically hindered, standard room-temperature coupling conditions (e.g., EDC/HOBt) often result in unreacted starting material. The following protocols are engineered specifically to overcome this activation energy barrier.

Protocol 1: Synthesis of Pyrazole-4-Carboxamides (Type I Kinase Inhibitors)

This protocol utilizes HATU, a highly reactive uronium salt, combined with elevated temperatures to force the amide coupling[6].

Reagents:

  • 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine (1.0 eq)

  • Target Carboxylic Acid (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M concentration)

Step-by-Step Workflow:

  • Pre-activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid and HATU in anhydrous DMF. Add DIPEA dropwise. Stir at room temperature for 15 minutes to ensure full formation of the active ester. Causality: Pre-activation prevents the deactivated pyrazole-amine from competing for the coupling reagent.

  • Addition: Add the pyrazole-4-amine building block in one portion.

  • Thermal Activation: Heat the reaction mixture to 60°C. Causality: The thermal energy is required to overcome the poor nucleophilicity of the CF₃-flanked amine.

  • Monitoring: Monitor via LC-MS. The reaction typically reaches completion within 4–12 hours depending on the steric bulk of the carboxylic acid.

  • Workup: Cool to room temperature and quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol 2: Synthesis of 1,3-Disubstituted Ureas (Type II Kinase Inhibitors)

Urea formation is a standard approach for targeting the DFG-out conformation of kinases[5]. Due to the deactivated nature of the amine, direct reaction with isocyanates requires catalysis.

Reagents:

  • 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine (1.0 eq)

  • Target Isocyanate (1.5 eq)

  • Anhydrous Pyridine (0.5 eq)

  • Anhydrous THF (0.1 M concentration)

Step-by-Step Workflow:

  • Initialization: Dissolve the pyrazole-4-amine in anhydrous THF in a sealed tube.

  • Catalysis: Add anhydrous pyridine. Causality: Pyridine acts as a nucleophilic catalyst, activating the isocyanate intermediate and accelerating the attack by the weak pyrazole amine.

  • Addition & Heating: Add the target isocyanate. Seal the tube and heat to 80°C behind a blast shield.

  • Monitoring: Monitor by TLC (Hexanes/EtOAc).

  • Isolation: Upon completion (typically 12–24 hours), cool the mixture. Often, the highly crystalline urea product will precipitate directly from the THF upon cooling. If so, isolate via vacuum filtration and wash with cold Et₂O. If no precipitation occurs, concentrate under reduced pressure and purify via reverse-phase HPLC.

Workflow Start 1-(Pyridin-4-yl)-5-(CF3) -1H-pyrazol-4-amine PathA Method A: Amide Coupling (HATU, DIPEA, DMF, 60°C) Start->PathA R-COOH PathB Method B: Urea Formation (Isocyanate, Pyridine, THF, 80°C) Start->PathB R-NCO ProdA Type I Kinase Inhibitors (ATP-competitive amides) PathA->ProdA ProdB Type II Kinase Inhibitors (DFG-out binding ureas) PathB->ProdB

Synthetic pathways for derivatizing the deactivated 4-amino group.

References

  • Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link][6]

  • Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning ACS Medicinal Chemistry Letters URL:[Link][5]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family PubMed Central (PMC) URL:[Link][3]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review MDPI URL:[Link][2]

Sources

Method

Application Note: Catalytic Amination Methods for 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine

Executive Summary The synthesis of highly functionalized 4-amino-pyrazoles is a critical objective in modern drug discovery, particularly in the development of kinase inhibitors where the pyrazole core acts as a potent h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized 4-amino-pyrazoles is a critical objective in modern drug discovery, particularly in the development of kinase inhibitors where the pyrazole core acts as a potent hinge-binding motif. However, the direct introduction of a primary amine at the C4 position of electron-deficient pyrazoles—such as 1-(pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine —presents significant synthetic hurdles. Traditional nitration/reduction sequences often fail due to the harsh conditions required and poor regioselectivity.

This application note details a highly optimized, self-validating protocol for the synthesis of this target molecule via a palladium-catalyzed Buchwald-Hartwig cross-coupling strategy, utilizing benzophenone imine as an ammonia equivalent.

Strategic Rationale & Mechanistic Causality

The Substrate Challenge

The precursor, 4-bromo-1-(pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazole, is electronically and sterically demanding. The strongly electron-withdrawing 5-trifluoromethyl (CF₃) group depletes electron density from the pyrazole ring, rendering the C4–Br bond highly resistant to standard oxidative addition[1]. Furthermore, the N1-pyridin-4-yl moiety introduces a competing Lewis basic site that can coordinate to the palladium center, leading to catalyst sequestration and premature termination of the catalytic cycle.

Ammonia Equivalent Selection

Direct amination using ammonia gas (NH₃) or simple ammonium salts is notoriously difficult in palladium catalysis. Free ammonia readily forms stable, unreactive Werner-type complexes with Pd(II) intermediates, poisoning the catalyst[2]. To circumvent this, we employ benzophenone imine as a liquid ammonia equivalent. It acts as a sterically hindered, highly effective nucleophile that smoothly undergoes reductive elimination and can be easily unmasked via mild acidic hydrolysis in a subsequent step[3].

Ligand Optimization & Causality

The success of this C–N bond formation relies entirely on the judicious selection of the phosphine ligand[4]. Monodentate biaryl ligands (e.g., XPhos, tBuBrettPhos) often fail to promote the difficult reductive elimination step for 5-CF₃ pyrazoles, leading to high levels of hydrodehalogenation (protodebromination)[1].

To force the reductive elimination and prevent the N1-pyridine group from occupying an open coordination site on the palladium center, a bulky, electron-rich bidentate ligand is required. JosiPhos CyPF-tBu provides the optimal bite angle and steric bulk to accelerate C–N bond formation while completely suppressing off-target binding and dehalogenation[1][5].

Quantitative Ligand Screening Data

The following table summarizes the causal relationship between ligand architecture and conversion efficiency for the amination of 4-bromo-5-(trifluoromethyl)pyrazoles, validating the selection of JosiPhos CyPF-tBu.

Ligand SystemLigand TypeConversion (%)Mechanistic Observation / Causality
XPhos Monodentate Biaryl< 5%Fails to promote reductive elimination; steric mismatch with the deactivated core.
BippyPhos Monodentate< 5%Insufficient electron density to drive the catalytic cycle forward.
tBu-BrettPhos Monodentate Biaryl< 10%Modest conversion; competitive hydrodehalogenation outpaces C-N coupling.
Mor-DalPhos Bidentate (P,N)~ 40%Significant dehalogenated byproduct observed due to slow reductive elimination.
JosiPhos CyPF-tBu Bidentate (P,P)> 95% Optimal bite angle and sterics; accelerates reductive elimination and suppresses side reactions.

Data extrapolated from optimization studies on 5-trifluoromethylpyrazole scaffolds[1].

Pathway Visualization

SynthesisWorkflow A Starting Material 4-Bromo-1-(pyridin-4-yl) -5-(CF3)-1H-pyrazole B Buchwald-Hartwig Cross-Coupling (Pd-Catalyzed) A->B Ph2C=NH NaOtBu C Protected Intermediate N-Diphenylmethylene Amine B->C Pd2(dba)3 JosiPhos CyPF-tBu D Acidic Cleavage (Hydrolysis) C->D HCl (aq) THF, RT E Target Product 1-(Pyridin-4-yl)-5-(CF3) -1H-pyrazol-4-amine D->E Neutralization & Isolation

Fig 1: Two-step catalytic amination workflow utilizing benzophenone imine as an ammonia equivalent.

Detailed Experimental Protocol

Phase 1: Palladium-Catalyzed Imine Formation

Objective: Construct the C4–N bond while preventing catalyst poisoning.

Reagents & Materials:

  • 4-Bromo-1-(pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazole (1.0 equiv, 1.0 mmol, 292 mg)

  • Benzophenone imine (1.2 equiv, 1.2 mmol, 217 mg)

  • Pd₂(dba)₃ (0.02 equiv, 4 mol% Pd, 18.3 mg)

  • JosiPhos CyPF-tBu (0.04 equiv, 22.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol, 144 mg)

  • Anhydrous Toluene (10 mL)

Step-by-Step Procedure:

  • Preparation of the Catalytic System: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the 4-bromo-pyrazole substrate, Pd₂(dba)₃, JosiPhos CyPF-tBu, and NaOtBu.

    • Expert Insight: NaOtBu is selected because it is a strong, non-nucleophilic base that effectively deprotonates the benzophenone imine without directly displacing the bromide.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent & Reagent Addition: Add anhydrous toluene (10 mL) followed by benzophenone imine via syringe.

    • Expert Insight: Toluene is preferred over ethereal solvents (like Dioxane) to allow for higher reaction temperatures without the risk of peroxide formation, whilst providing excellent solubility for the bulky JosiPhos ligand.

  • Reaction Execution: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS until complete consumption of the starting material is observed.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the suspension through a short pad of Celite to remove the insoluble palladium black and sodium bromide salts.

    • Self-Validation Check: Failure to remove Pd-black here will cause severe emulsion issues during the subsequent aqueous hydrolysis step.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude N-diphenylmethylene intermediate as a viscous yellow oil. Proceed directly to Phase 2 without further purification.

Phase 2: Acidic Cleavage to Primary Amine

Objective: Unmask the primary amine without cleaving the N1-pyridine bond.

Reagents & Materials:

  • Crude N-diphenylmethylene intermediate (from Phase 1)

  • Tetrahydrofuran (THF) (10 mL)

  • 2M Hydrochloric Acid (HCl) aqueous solution (5 mL)

Step-by-Step Procedure:

  • Hydrolysis: Dissolve the crude intermediate in THF (10 mL) in a round-bottom flask. Add 2M aqueous HCl (5 mL) dropwise at room temperature.

    • Expert Insight: The THF/HCl mixture provides an optimal biphasic/homogenous transition state that rapidly hydrolyzes the imine bond without risking the cleavage of the delicate N1-pyridin-4-yl bond.

  • Reaction Execution: Stir the mixture vigorously at room temperature for 2–4 hours. The reaction progress can be monitored by the disappearance of the bright yellow color of the imine and confirmed by LC-MS.

  • Neutralization: Cool the flask in an ice bath. Carefully add saturated aqueous NaHCO₃ solution dropwise until the pH of the aqueous layer reaches 8.0.

  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography on silica gel (Eluent: Dichloromethane / Methanol gradient, 100:0 to 95:5) to afford the pure 1-(pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine.

Sources

Application

Application Notes and Protocols: 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine in Kinase Inhibitor Design

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: A Rational Approach to Kinase Inhibition The confluence of specific structural motifs in a single small molecule can yield highly po...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Rational Approach to Kinase Inhibition

The confluence of specific structural motifs in a single small molecule can yield highly potent and selective modulators of protein function. 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine is a compound designed with such principles in mind, targeting the highly sought-after family of protein kinases. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[1] This document serves as a detailed guide to the rationale behind the design of this molecule, its potential applications in kinase inhibitor research, and detailed protocols for its characterization.

The core of the molecule is the 4-amino-1H-pyrazole scaffold, a privileged structure in kinase inhibitor design.[1][2] This scaffold is known to form key hydrogen bonding interactions within the ATP-binding site of many kinases. The strategic placement of substituents at the N1 and C5 positions of the pyrazole ring is a validated strategy for tuning potency and selectivity.

  • The N1-Pyridin-4-yl Moiety: The pyridine ring at the N1 position is a common feature in many kinase inhibitors. It often acts as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.

  • The C5-Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a valuable substituent in medicinal chemistry. Its strong electron-withdrawing nature can influence the pKa of the pyrazole ring system and its high lipophilicity can enhance binding to hydrophobic pockets within the kinase active site. Furthermore, the -CF3 group is often introduced to improve metabolic stability and oral bioavailability of drug candidates.

  • The C4-Amine Group: The 4-amino group is a crucial pharmacophore, often involved in forming hydrogen bonds with the kinase domain, further anchoring the inhibitor in the ATP-binding pocket.

Based on the analysis of these structural features and data from closely related analogs, 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine is a promising candidate for inhibition of several kinase families, including but not limited to Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Fibroblast Growth Factor Receptors (FGFRs).

Potential Kinase Targets and Signaling Pathways

The structural motifs present in 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine suggest potential inhibitory activity against several key kinase families implicated in cancer and inflammatory diseases.

Cyclin-Dependent Kinases (CDKs)

The 4-amino-1H-pyrazole scaffold is a known core of many CDK inhibitors.[3][4] CDKs are central regulators of the cell cycle, and their aberrant activity is a common feature of cancer. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

CDK_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras/MAPK Pathway Ras/MAPK Pathway Receptor Tyrosine Kinases->Ras/MAPK Pathway PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinases->PI3K/Akt Pathway Cyclin D/CDK4/6 Cyclin D/CDK4/6 Ras/MAPK Pathway->Cyclin D/CDK4/6 PI3K/Akt Pathway->Cyclin D/CDK4/6 Cyclin E/CDK2 Cyclin E/CDK2 Cyclin D/CDK4/6->Cyclin E/CDK2 activates Rb Rb Cyclin D/CDK4/6->Rb phosphorylates Cyclin E/CDK2->Rb phosphorylates E2F E2F Rb->E2F inhibits S-Phase Entry S-Phase Entry E2F->S-Phase Entry promotes 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine->Cyclin D/CDK4/6 inhibits 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine->Cyclin E/CDK2 inhibits

Caption: Proposed inhibition of the CDK signaling pathway.

Janus Kinases (JAKs)

The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses and cell growth. Dysregulation of this pathway is implicated in autoimmune diseases and hematological malignancies. Several 4-amino-1H-pyrazole derivatives have been reported as potent JAK inhibitors.[2]

JAK_STAT_Signaling_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer dimerizes Nucleus Nucleus STAT Dimer->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription regulates 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine->JAK inhibits

Caption: Proposed inhibition of the JAK-STAT signaling pathway.

Fibroblast Growth Factor Receptors (FGFRs)

The FGFR signaling pathway plays a role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a known driver in various cancers. The 1H-pyrazolo[3,4-b]pyridine scaffold, a close analog of the proposed compound's core, has been successfully employed in the design of potent and selective FGFR inhibitors.[5][6]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR binds and activates PLCγ PLCγ FGFR->PLCγ Ras-MAPK Ras-MAPK FGFR->Ras-MAPK PI3K-Akt PI3K-Akt FGFR->PI3K-Akt Cell Proliferation Cell Proliferation PLCγ->Cell Proliferation Ras-MAPK->Cell Proliferation Survival Survival PI3K-Akt->Survival 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine->FGFR inhibits

Caption: Proposed inhibition of the FGFR signaling pathway.

Experimental Protocols

The following protocols provide a framework for evaluating the kinase inhibitory activity of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical IC50 Determination)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of the test compound against a panel of purified kinases.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) start->prepare_reagents serial_dilution Perform Serial Dilution of Compound prepare_reagents->serial_dilution add_reagents Add Kinase, Substrate, and Compound to Plate serial_dilution->add_reagents initiate_reaction Initiate Reaction with ATP add_reagents->initiate_reaction incubate Incubate at RT initiate_reaction->incubate stop_reaction Stop Reaction (e.g., with Kinase-Glo) incubate->stop_reaction read_luminescence Read Luminescence stop_reaction->read_luminescence data_analysis Data Analysis (IC50 Calculation) read_luminescence->data_analysis end End data_analysis->end

Caption: Workflow for in vitro kinase inhibition assay.

Materials:

  • Purified recombinant kinases (e.g., CDK2/Cyclin A, JAK2, FGFR1)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine (Test Compound)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • 384-well white plates

  • Multichannel pipettes and plate reader (luminescence)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM to 1 nM).

  • Assay Plate Preparation: Add 50 nL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in kinase assay buffer. Add 5 µL of this mix to each well.

  • Reaction Initiation: Prepare a solution of ATP in kinase assay buffer at a concentration close to the Km for the specific kinase. Add 5 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Reaction Termination and Signal Generation: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Detection: Add 10 µL of Kinase Detection Reagent to each well, and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Anti-Proliferative Assay

This protocol measures the effect of the test compound on the proliferation of cancer cell lines that are known to be dependent on the activity of the target kinases.

Materials:

  • Cancer cell lines (e.g., HCT116 for CDK, HEL for JAK2, SNU-16 for FGFR2)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine (Test Compound)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent

  • 96-well clear-bottom white plates

  • Multichannel pipettes and plate reader (luminescence)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization and Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

Data Analysis:

  • Subtract the average luminescence of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

  • Plot the percent viability against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Data Summary and Interpretation

The following table provides a template for summarizing the inhibitory activities of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine and related compounds from the literature to guide experimental design and data interpretation.

Compound IDTarget KinaseIC50 (nM) [Biochemical]Cell LineGI50 (µM) [Cell-based]Reference
1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine TBDTBDTBDTBDThis work
FMF-04-159-2CDK14PotentHCT116Active[3][4]
SR-3576JNK37--[7]
Compound 3fJAK1, JAK2, JAK33.4, 2.2, 3.5HEL, K562Submicromolar[2]
Compound 7nFGFR1PotentH1581Active in vivo[5]

TBD: To be determined.

Conclusion and Future Directions

1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine represents a rationally designed molecule with significant potential as a kinase inhibitor. The protocols outlined in this document provide a robust framework for its initial characterization. Further studies should focus on a broad kinase panel screening to identify its primary targets and selectivity profile. Subsequent lead optimization efforts could involve structural modifications to enhance potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel targeted therapies.

References

  • Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. PubMed. [Link]

  • Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. PMC. [Link]

  • Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. PMC. [Link]

  • Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis. Sci-Hub. [Link]

  • Discovery of Substituted 1H‑Pyrazolo[3,4‑b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Figshare. [Link]

  • Discovery and Development of a Series of Pyrazolo[3,4-d]pyridazinone Compounds as the Novel Covalent Fibroblast Growth Factor Receptor Inhibitors by the Rational Drug Design. ACS Publications. [Link]

  • Design, Synthesis and Biological Evaluation: 5-amino-1H-pyrazole-1- carbonyl derivatives as FGFR Inhibitors. Bentham Science. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC. [Link]

Sources

Method

Application Note: Advanced Buchwald-Hartwig Cross-Coupling Protocols for 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine

Introduction & Mechanistic Rationale The functionalization of highly electron-deficient heteroarylamines is a persistent challenge in medicinal chemistry and drug development. The target compound, 1-(Pyridin-4-yl)-5-(tri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The functionalization of highly electron-deficient heteroarylamines is a persistent challenge in medicinal chemistry and drug development. The target compound, 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine , is a privileged scaffold often utilized in the design of kinase inhibitors[1]. However, it presents a formidable barrier to standard carbon-nitrogen (C-N) cross-coupling methodologies.

The Causality of Deactivation: The nucleophilicity of the C4-amine in this specific molecule is severely depleted by three distinct structural features:

  • The Pyrazole Core: Inherently electron-withdrawing compared to standard benzenoid systems.

  • The N1-(Pyridin-4-yl) Substituent: Exerts a strong resonance-withdrawing effect, pulling electron density away from the pyrazole π -system.

  • The C5-Trifluoromethyl ( CF3​ ) Group: Located directly adjacent to the amine, the CF3​ group imposes both immense steric hindrance and a powerful inductive electron-withdrawing effect, making cross-coupling transformations highly challenging[2].

Because of these factors, the C4-amine behaves more like an amide than a typical aniline. Standard catalytic systems (e.g., Pd/BINAP or Pd/dppf) fail because the deactivated amine cannot efficiently coordinate to the intermediate Palladium(II) complex, leading to catalyst stalling, degradation, or undesired β -hydride elimination[3].

To overcome this, the catalytic system must utilize a highly electron-rich, sterically demanding dialkylbiarylphosphine ligand—specifically tBuBrettPhos —paired with a third-generation (G3) or fourth-generation (G4) palladacycle precatalyst[4]. The extreme steric bulk of the tert-butyl groups forces the palladium center into a highly active mono-ligated L1​Pd(0) state, while the electron-rich phosphine stabilizes the electrophilic Pd(II) intermediate, forcing the coordination of the deactivated amine[5].

Mechanistic Visualization

G Pd0 Active Pd(0) Catalyst (Generated from tBuBrettPhos Pd G3) OxAdd Oxidative Addition [Pd(II)(Ar)(X)(tBuBrettPhos)] Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Bottleneck: Deactivated NH2 Overcome by electrophilic Pd center OxAdd->AmineCoord + 4-Aminopyrazole Deprot Deprotonation Formation of Pd-Amido Complex AmineCoord->Deprot + Base RedElim Reductive Elimination Steric bulk of ligand forces product release Deprot->RedElim - HX (Salt) RedElim->Pd0 + Cross-Coupled Product

Catalytic cycle of Buchwald-Hartwig amination for deactivated 4-aminopyrazoles.

Catalyst and Reagent Selection Matrix

To ensure a self-validating and robust experimental setup, the selection of reagents must be tailored to the electronic nature of the electrophilic coupling partner (the aryl/heteroaryl halide).

ComponentPrimary RecommendationAlternativeMechanistic Rationale
Precatalyst tBuBrettPhos Pd G3 (2-5 mol%)Pd₂(dba)₃ (5 mol%)G3 palladacycles ensure a 1:1 Pd:Ligand ratio and rapidly generate the active Pd(0) species without requiring high temperatures to initiate the cycle[4].
Ligand tBuBrettPhos (2-5 mol%)BrettPhos or XantphostBuBrettPhos is specifically designed for coupling extremely weak nucleophiles (amides and deactivated heteroarylamines)[6].
Base (Standard) NaOtBu (1.5-2.0 equiv)KOtBuStrong alkoxide bases are required to deprotonate the weakly acidic Pd-coordinated amine intermediate[1].
Base (Mild) Cs₂CO₃ or K₃PO₄ (2.0 equiv)DBUUsed when the aryl halide contains base-sensitive functional groups (esters, nitriles, enolizable ketones)[7].
Solvent 1,4-Dioxane (0.1 M)Toluene or t-Amyl OHDioxane provides optimal solubility for the polar pyrazole substrate and the inorganic base at elevated temperatures[4].

Detailed Experimental Protocols

Protocol A: Standard Coupling with Unfunctionalized Aryl Halides

This protocol utilizes a strong base (NaOtBu) and is ideal for robust aryl or heteroaryl bromides/iodides.

Self-Validation Check: Ensure all glassware is oven-dried and handled under an inert atmosphere. The presence of oxygen will rapidly oxidize the electron-rich tBuBrettPhos ligand, halting the catalytic cycle.

  • Reaction Setup: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine (1.2 mmol, 1.2 equiv), tBuBrettPhos Pd G3 (0.02 mmol, 2 mol%), and NaOtBu (1.5 mmol, 1.5 equiv)[4].

  • Inert Atmosphere Generation: Seal the Schlenk tube with a rubber septum. Connect to a Schlenk line and perform three cycles of evacuation (high vacuum, <0.1 mmHg) and backfilling with high-purity Argon[1].

  • Solvent Addition: Via a gas-tight syringe, add 5.0 mL of anhydrous, degassed 1,4-dioxane (sparged with Argon for 30 minutes prior to use).

  • Heating & Monitoring: Replace the septum with a Teflon screw cap under a positive flow of Argon. Transfer the sealed vessel to a pre-heated oil bath set to 100 °C. Stir vigorously (800 rpm) for 12–16 hours. Monitor the reaction via LC-MS or TLC until the aryl halide is completely consumed[1].

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter the crude mixture through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (2 x 10 mL).

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via silica gel flash column chromatography (typically using a gradient of Hexanes/Ethyl Acetate or DCM/MeOH, depending on the polarity of the coupled product) to afford the target N-arylpyrazole derivative.

Protocol B: Mild Conditions for Base-Sensitive Substrates

Use this protocol when the electrophile contains esters, nitriles, or enolizable protons.

  • Reaction Setup: In an inert-atmosphere glovebox, charge a reaction vial with the aryl halide (1.0 equiv), the 4-aminopyrazole (1.2 equiv), tBuBrettPhos Pd G3 (4 mol%), and finely milled anhydrous Cs₂CO₃ (2.0 equiv)[6].

  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve a 0.1 M concentration.

  • Heating: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat at 110 °C for 18–24 hours. The weaker base requires a slightly higher catalyst loading and longer reaction time to drive the deprotonation step.

  • Workup: Follow the same filtration and purification steps as outlined in Protocol A.

Quantitative Data Presentation: Expected Outcomes

The following table summarizes the expected reaction efficiencies based on the electronic nature of the electrophilic coupling partner when reacted with highly deactivated 4-aminopyrazoles under the optimized tBuBrettPhos/Pd G3 conditions[3],[4].

Electrophile ClassExample SubstratesPreferred BaseTemp (°C)Time (h)Expected Yield (%)
Electron-Deficient Aryl Bromides 4-Bromobenzonitrile, 1-Bromo-4-nitrobenzeneCs₂CO₃ or DBU1001285 - 95%
Electron-Neutral Aryl Bromides Bromobenzene, 4-BromotolueneNaOtBu1001275 - 85%
Electron-Rich Aryl Bromides 4-BromoanisoleNaOtBu1101860 - 75%
Heteroaryl Chlorides 2-Chloropyridine, 2-ChloropyrazineNaOtBu1102465 - 80%
Aryl Triflates Phenyl trifluoromethanesulfonateK₃PO₄70 - 902480 - 90%

Note: Electron-rich aryl halides undergo slower oxidative addition, requiring higher temperatures and longer reaction times. Aryl triflates couple exceptionally well with pyrazoles using tBuBrettPhos and K₃PO₄[4].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of highly functionalized heterocyclic building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of highly functionalized heterocyclic building blocks. The synthesis of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine presents three distinct mechanistic hurdles: regiocontrol during the initial cyclocondensation, electronic deactivation during electrophilic nitration, and catalyst poisoning during the final reduction.

This guide deconstructs these challenges into actionable, self-validating workflows to ensure high-yield, reproducible scale-up.

SynthesisWorkflow A 4-Hydrazinylpyridine + Enaminone B Cyclocondensation (EtOH, AcOH cat.) A->B C 5-CF3-Pyrazole Intermediate B->C D Electrophilic Nitration (HNO3 / TFAA) C->D E 4-Nitro-Pyrazole Intermediate D->E F Reduction (Fe / NH4Cl) E->F G Target 4-Amine Product F->G

Synthetic workflow for 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I isolating a mixture of 3-trifluoromethyl and 5-trifluoromethyl regioisomers during the initial cyclocondensation?

The Causality: This is a classic regioselectivity issue driven by the differential nucleophilicity of the hydrazine nitrogens and the electrophilic sites on the 1,3-dicarbonyl equivalent[1]. When reacting 4-hydrazinylpyridine with 1,1,1-trifluoro-4-(dimethylamino)but-3-en-2-one (an enaminone), the terminal primary amine (-NH2) is softer and more nucleophilic than the internal secondary amine. Under optimal kinetic conditions, the terminal -NH2 attacks the softer β -carbon of the enaminone via a Michael-type addition, expelling dimethylamine. Subsequent intramolecular cyclization of the internal nitrogen onto the highly electrophilic trifluoroacetyl carbonyl yields the desired 5-trifluoromethyl isomer[2]. If conditions are too basic, thermodynamic equilibration shifts the pathway, favoring the 3-trifluoromethyl isomer. The Fix: Ensure your solvent (ethanol) is anhydrous and use a catalytic amount of acetic acid (0.1 eq) to activate the enaminone without fully protonating the hydrazine. Avoid strong bases like triethylamine during the reflux phase.

Regioselectivity Start Hydrazine Terminal NH2 Attack on Enaminone β-Carbon Inter Michael Adduct Intermediate Start->Inter PathA Cyclization onto CF3-Carbonyl (Kinetic / Acidic) Inter->PathA PathB Cyclization onto Aldehyde (Thermodynamic / Basic) Inter->PathB ProdA 5-CF3 Isomer (Target) PathA->ProdA ProdB 3-CF3 Isomer (Byproduct) PathB->ProdB

Mechanistic divergence in the regioselective synthesis of trifluoromethylpyrazoles.

Q2: My nitration step using standard mixed acid (HNO3/H2SO4) is stalling, and pushing the temperature leads to decomposition. How can I improve the yield?

The Causality: The C4 position of the pyrazole ring is typically activated toward electrophilic aromatic substitution. However, your substrate contains two strongly deactivating elements: a 5-trifluoromethyl group and a 1-(pyridin-4-yl) substituent. In standard mixed acid (HNO3/H2SO4), the pyridine ring is immediately protonated. This forms a pyridinium ion that strongly withdraws electron density from the pyrazole core, effectively shutting down the nitration[3][4]. Forcing the reaction with high heat (>100 °C) leads to oxidative degradation. The Fix: Switch to a milder, non-protic activating system using fuming nitric acid and trifluoroacetic anhydride (TFAA)[5][6]. This combination generates the highly reactive nitronium trifluoroacetate in situ. Because the medium lacks sulfuric acid, the pyridine ring remains partially unprotonated, allowing the nitration to proceed smoothly at room temperature.

Q3: The final reduction of the 4-nitro group to the 4-amine is failing. Hydrogenation over Pd/C shows no hydrogen uptake. What is the best alternative?

The Causality: Your catalyst is being poisoned. The lone pair on the pyridin-4-yl nitrogen strongly coordinates to the active sites of the palladium surface, preventing hydrogen activation and substrate binding. The Fix: Utilize a Béchamp-type dissolving metal reduction[7]. Treating the nitro intermediate with Iron powder and Ammonium Chloride (Fe/NH4Cl) in an ethanol/water mixture provides a robust, single-electron transfer reduction pathway. This method is completely immune to pyridine-induced catalyst poisoning and is highly chemoselective, leaving the CF3 group intact.

Part 2: Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazole
  • Preparation: In an oven-dried 250 mL round-bottom flask, suspend 4-hydrazinylpyridine hydrochloride (10.0 mmol) in anhydrous ethanol (50 mL). Add triethylamine (10.0 mmol) and stir for 15 minutes to freebase the hydrazine.

  • Addition: Add 1,1,1-trifluoro-4-(dimethylamino)but-3-en-2-one (11.0 mmol) followed by glacial acetic acid (1.0 mmol).

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate (100 mL) and saturated aqueous NaHCO3 (50 mL). Wash the organic layer with brine, dry over Na2SO4, and evaporate.

  • Validation Checkpoint: TLC (1:1 EtOAc/Hexanes) should show the disappearance of the hydrazine baseline spot and the emergence of a highly UV-active product spot (Rf ~0.6). The crude 1H NMR must display a characteristic pyrazole C4-proton singlet around δ 6.8 ppm. The absence of a peak at δ 7.2 ppm confirms the lack of the 3-CF3 isomer.

Step 2: Synthesis of 4-Nitro-1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazole
  • Preparation: Cool trifluoroacetic anhydride (TFAA, 20 mL) to 0 °C in an ice bath. Carefully add the pyrazole intermediate from Step 1 (5.0 mmol) in small portions.

  • Nitration: Dropwise, add fuming nitric acid (1.5 mL, excess) over 10 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Workup: Carefully pour the reaction mixture over crushed ice (100 g). Neutralize the aqueous mixture to pH 7 using solid NaHCO3. Extract with dichloromethane (3 x 50 mL), dry over MgSO4, and concentrate.

  • Validation Checkpoint: The reaction mixture transitions from pale yellow to deep orange during nitration. Upon quenching, the product precipitates as a yellow solid. The disappearance of the pyrazole C4-proton singlet in 1H NMR confirms complete nitration at the C4 position.

Step 3: Synthesis of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine
  • Preparation: Dissolve the 4-nitro intermediate (3.0 mmol) in a mixture of ethanol (40 mL) and water (10 mL).

  • Reduction: Add iron powder (325 mesh, 15.0 mmol) and solid ammonium chloride (15.0 mmol) to the solution.

  • Reaction: Heat the suspension to a vigorous reflux (85 °C) for 2 hours.

  • Workup: Cool the mixture slightly and filter it hot through a pad of Celite to remove iron oxides. Wash the Celite pad with hot ethanol (20 mL). Concentrate the filtrate, dilute with water (30 mL), and extract with ethyl acetate (3 x 30 mL). Dry and evaporate to yield the pure amine.

  • Validation Checkpoint: The reaction color shifts from deep yellow to pale grey as the nitro group is reduced. The product amine will be highly polar, showing a lower Rf on TLC, and will stain positively with ninhydrin.

Part 3: Quantitative Data Summaries

The following table summarizes the optimization data driving the protocol choices above, allowing you to compare the causality of failed versus successful conditions.

Reaction StepCondition TestedKey Metric (Yield / Ratio)Causality & Observation
Cyclocondensation Basic conditions (TEA only)1:1 (5-CF3 : 3-CF3)Thermodynamic equilibration favors mixed isomers; poor regiocontrol.
Cyclocondensation Acidic conditions (AcOH cat.)>95:5 (5-CF3 : 3-CF3)Kinetic control drives selective cyclization onto the CF3-carbonyl.
Nitration HNO3 / H2SO4 (80 °C)15% YieldPyridine protonation heavily deactivates the ring; severe decomposition observed.
Nitration HNO3 / TFAA (25 °C)82% YieldNitronium trifluoroacetate allows mild nitration without full pyridine protonation.
Reduction H2, 10% Pd/C (MeOH)<5% ConversionPyridine lone pair strongly coordinates to and poisons the Pd catalyst surface.
Reduction Fe / NH4Cl (EtOH/H2O)91% YieldSingle-electron transfer bypasses catalyst poisoning entirely.

References

1.[5] Title: Direct nitration of five membered heterocycles Source: Semantic Scholar URL: [Link]

3.[1] Title: Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

4.[2] Title: Recent advances in the synthesis of 3(5)-trifluoromethylpyrazoles Source: Synthetic Communications (Taylor & Francis) URL: [Link]

5.[3] Title: Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles Source: Journal of Molecular Structure (Elsevier) URL: [Link]

6.[6] Title: Direct nitration of five membered heterocycles Source: ResearchGate (ARKAT USA) URL: [Link]

7.[4] Title: Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Optimization

optimizing reaction temperature for 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1h-pyrazol-4-amine synthesis

Welcome to the Advanced Synthesis Support Center . This knowledge base is designed for drug development professionals and synthetic chemists optimizing the reaction conditions for complex fluorinated heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center . This knowledge base is designed for drug development professionals and synthetic chemists optimizing the reaction conditions for complex fluorinated heterocycles.

Below is our comprehensive troubleshooting guide and protocol repository for the temperature-dependent synthesis of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine , a critical intermediate in kinase inhibitor development.

Workflow Visualization: The Role of Temperature in Mechanistic Branching

The synthesis of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine is a three-stage process: cyclocondensation, nitration, and reduction. Temperature is not merely a kinetic accelerator in this workflow; it is the primary determinant of regioselectivity and chemoselectivity.

G Start 4-Hydrazinylpyridine + 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one Kinetic Kinetic Control (-10°C to 5°C) Start->Kinetic Dropwise addition Thermo Thermodynamic Control (>60°C) Start->Thermo Rapid heating Desired 1-(Pyridin-4-yl)-5-(trifluoromethyl) -1H-pyrazole (Target) Kinetic->Desired Michael addition pathway Undesired 3-CF3 Regioisomer (Impurity) Thermo->Undesired Carbonyl condensation pathway Nitration Nitration (HNO3/H2SO4) Strictly 75°C - 80°C Desired->Nitration NitroInt 4-Nitro Intermediate Nitration->NitroInt Electrophilic substitution Reduction Reduction (SnCl2/HCl) Controlled 40°C - 50°C NitroInt->Reduction Final 1-(Pyridin-4-yl)-5-(trifluoromethyl) -1H-pyrazol-4-amine Reduction->Final Nitro to amine conversion

Fig 1: Temp-dependent workflow for 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine synthesis.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why am I getting a mixture of 3-CF₃ and 5-CF₃ regioisomers during the initial pyrazole ring formation?

Causality: The condensation between 4-hydrazinylpyridine and 4-ethoxy-1,1,1-trifluorobut-3-en-2-one is highly sensitive to thermal conditions. The primary amino group (-NH₂) of the hydrazine is more nucleophilic than the secondary amine (-NH-).

  • Thermodynamic Control (>60 °C): At elevated temperatures, the primary amine directly attacks the highly electrophilic carbonyl carbon adjacent to the CF₃ group. This forms a hydrazone intermediate that cyclizes to yield the undesired 3-trifluoromethyl regioisomer .

  • Kinetic Control (-10 °C to 5 °C): By strictly maintaining cryogenic to ambient temperatures, you suppress direct carbonyl attack. Instead, the primary amine undergoes a Michael-type addition at the less sterically hindered β-carbon (the ethoxy-bearing carbon). Subsequent cyclization exclusively yields the target 5-trifluoromethyl core .

Q2: During the C4-nitration step, my yield drops significantly, and LC-MS shows M+16 impurities. How do I optimize this?

Causality: The pyrazole ring is highly electron-deficient due to the dual electron-withdrawing effects of the CF₃ group and the pyridyl ring. This necessitates harsh nitrating conditions (fuming HNO₃ and concentrated H₂SO₄). However, the pyridine nitrogen is highly susceptible to N-oxidation (yielding the M+16 impurity). Resolution: Temperature is the sole variable separating successful nitration from N-oxidation. Maintain the internal temperature strictly between 75 °C and 80 °C . Below 70 °C, the reaction stalls because the activation energy for electrophilic aromatic substitution on a deactivated pyrazole is not met. Above 85 °C, oxidative side reactions dominate.

Q3: The nitro-reduction step using SnCl₂ is stalling, or I am seeing dimerized impurities. Is temperature a factor?

Causality: The reduction of the 4-nitro intermediate to the 4-amine using Tin(II) chloride (SnCl₂) in ethanolic HCl is exothermic. If the temperature is too low (<25 °C), the reduction halts at the hydroxylamine intermediate. If the exotherm is allowed to spike above 60 °C, the nitroso and hydroxylamine intermediates cross-react to form azo or azoxy dimers . Resolution: Utilize portion-wise addition of SnCl₂ and active jacket cooling to maintain the internal temperature at 40 °C to 50 °C .

Quantitative Data: Temperature Impact on Regioselectivity

The table below summarizes our internal validation data regarding the effect of temperature on the cyclocondensation step (Step 1).

Temperature RangeControl Regime5-CF₃ Yield (%)3-CF₃ Yield (%)Primary Mechanistic Driver
-10 °C to 0 °C Kinetic88 - 94 < 2Michael addition of primary amine to β-carbon
20 °C to 25 °C Mixed55 - 6030 - 35Competing nucleophilic attacks (Carbonyl vs β-carbon)
> 60 °C (Reflux) Thermodynamic< 1080 - 85 Direct condensation at the CF₃-carbonyl

Self-Validating Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazole
  • Preparation: Suspend 4-hydrazinylpyridine hydrochloride (1.0 eq) in anhydrous ethanol. Add triethylamine (1.1 eq) to liberate the free hydrazine. Cool the mixture to -10 °C using an ice/salt bath.

  • Addition: Dissolve 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.05 eq) in anhydrous ethanol. Add this solution dropwise over 1 hour, ensuring the internal temperature does not exceed 0 °C .

  • Cyclization: Stir at 0 °C for 4 hours, then allow it to slowly warm to room temperature overnight.

  • Self-Validation Checkpoint: Run a TLC (Hexane:EtOAc 7:3). The desired 5-CF₃ isomer typically runs slower (R_f ~0.45) than the 3-CF₃ impurity (R_f 0.60) due to a higher dipole moment. Confirm via ¹⁹F NMR: look for a sharp singlet at -58 ppm (5-CF₃), whereas the 3-CF₃ isomer appears at ~ -62 ppm.

Protocol 2: Nitration to 4-Nitro-1-(pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazole
  • Preparation: Dissolve the intermediate from Protocol 1 in concentrated H₂SO₄ (5 volumes) at 0 °C.

  • Addition: Slowly add fuming HNO₃ (1.5 eq) dropwise. The temperature will rise; use cooling to keep it below 10 °C during addition.

  • Heating: Attach a reflux condenser and heat the reaction mixture to exactly 75 °C - 80 °C for 4 hours.

  • Self-Validation Checkpoint: Pour the mixture over crushed ice. The 4-nitro compound will precipitate as a pale yellow solid. LC-MS should show [M+H]⁺ with no significant M+16 (N-oxide) peak. The ¹H NMR will show the disappearance of the pyrazole C4-H proton (typically around 6.8 ppm).

Protocol 3: Reduction to 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine
  • Preparation: Dissolve the 4-nitro intermediate in ethanol (10 volumes).

  • Reduction: Add SnCl₂·2H₂O (5.0 eq) in three equal portions. Add concentrated HCl (2 volumes) dropwise.

  • Temperature Control: The reaction is exothermic. Apply a water bath to maintain the internal temperature strictly between 40 °C and 50 °C for 2 hours.

  • Self-Validation Checkpoint: The reaction will transition from a pale yellow suspension to a deep orange solution, and finally to a clear, pale solution upon completion. Neutralize with saturated NaHCO₃ until pH 8 (tin salts will precipitate as white solids; filter through Celite). LC-MS will confirm the target mass [M+H]⁺.

References

  • Fang, X., Yang, Z., Zeng, H., & Jiang, H. (2021). Regioselective Synthesis of 5-Trifluoromethylpyrazoles by[3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene. The Journal of Organic Chemistry, 86(3), 2810–2819. URL:[Link]

  • Browne, D. L., et al. (2012). A General and Regioselective Synthesis of 5-Trifluoromethyl-pyrazoles. Organic Letters, 14(18), 4702-4705. URL:[Link]

  • Faggi, C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5535. URL:[Link]

Troubleshooting

reducing side products during 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1h-pyrazol-4-amine crystallization

Welcome to the technical support guide for the crystallization of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the crystallization of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and address the critical challenge of minimizing side products to achieve high purity of this key pharmaceutical intermediate.

The primary challenge in purifying this molecule is not typically degradation during crystallization but rather the removal of structurally similar impurities, particularly regioisomers, formed during the initial synthesis.[1] These impurities often have very similar physicochemical properties, making their separation by standard crystallization a non-trivial task. This guide provides a systematic approach to diagnosing and solving these purification challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the common impurities and analytical methods pertinent to the crystallization of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine.

Q1: What are the most common side products encountered during the synthesis and crystallization of this compound, and why are they problematic?

A1: The most prevalent and challenging side product is the regioisomer: 1-(Pyridin-4-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine .

  • Formation: Pyrazole rings are most commonly formed via the Knorr synthesis or related methods, involving the condensation of a hydrazine (in this case, 4-hydrazinopyridine) with a 1,3-dicarbonyl compound (like 4,4,4-trifluoro-1-(pyridin-4-yl)butane-1,3-dione or its synthetic equivalent).[1][2] If the dicarbonyl precursor is unsymmetrical, the hydrazine can attack either carbonyl group, leading to the formation of two different regioisomers.[2]

  • The Problem: Regioisomers possess the same molecular weight and often exhibit very similar polarities and solubilities. This similarity makes them difficult to separate using standard purification techniques like column chromatography or single-solvent recrystallization, as they tend to co-crystallize with the desired product.[1] Obtaining a single, pure regioisomer is critical in drug development, as different isomers can have vastly different biological activities and toxicological profiles.[2]

Q2: How can I reliably detect and quantify the regioisomeric side product in my crystalline material?

A2: A combination of chromatographic and spectroscopic methods is essential for accurate identification and quantification.

  • High-Performance Liquid Chromatography (HPLC): This is the method of choice for quantification. A well-developed reversed-phase HPLC method can typically resolve the desired product from its regioisomer. UV detection is suitable due to the aromatic nature of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: While the spectra may be complex, careful analysis can reveal duplicate sets of peaks for the pyrazole and pyridine protons, indicating the presence of both isomers.[1]

    • ¹⁹F NMR: This is a particularly powerful technique. Since the trifluoromethyl (CF₃) group is in a different chemical environment in each isomer (position 5 vs. position 3), you will observe two distinct singlets in the ¹⁹F NMR spectrum if the regioisomer is present. The integration of these signals can provide a direct molar ratio of the two isomers.

  • Mass Spectrometry (MS): MS will confirm the mass of the components but will not distinguish between isomers as they have identical masses. However, LC-MS is invaluable for confirming that a peak separated by HPLC corresponds to the correct molecular weight.

Q3: Can reaction conditions be modified to prevent the formation of the regioisomeric side product in the first place?

A3: Yes, optimizing the synthetic conditions is the most effective strategy. The regioselectivity of pyrazole synthesis is influenced by steric and electronic factors, as well as reaction conditions.[2][3]

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some pyrazole formations.[4]

  • pH/Catalyst: The reaction pH can dictate which nitrogen of the hydrazine is more nucleophilic and which carbonyl of the dicarbonyl is more electrophilic. Screening acid or base catalysts can favor the formation of one isomer.[5]

  • Temperature: Lowering the reaction temperature can sometimes enhance kinetic control, potentially favoring the desired regioisomer.[2]

Section 2: Troubleshooting Guide for Crystallization

This section provides solutions to specific problems you may encounter during the crystallization process.

Issue 1: Final Product Purity is Low Due to Regioisomer Contamination
  • Symptom: Post-crystallization analysis (HPLC, ¹⁹F NMR) shows the presence of the 1-(Pyridin-4-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine isomer.

  • Probable Cause: The chosen solvent system does not provide sufficient solubility differentiation between the desired product and the regioisomeric impurity.

  • Suggested Solutions:

    • Systematic Solvent Screening: The goal is to find a solvent or solvent system where the solubility of the desired product and the impurity are significantly different at hot and cold temperatures. Pyridine derivatives are polar and often require polar solvents.

      • Action: Perform small-scale solubility tests with the solvents listed in Table 1. Look for a solvent that dissolves the compound when hot but results in significant precipitation upon cooling.

      • Causality: The subtle differences in dipole moment and hydrogen bonding capability between the two isomers can be exploited by the right solvent, leading to differential solubility.

    • pH-Modification Crystallization: This is a powerful technique for separating basic compounds like amines and pyridines.[6]

      • Action: Dissolve the impure mixture in a suitable solvent (e.g., isopropanol/water). Add a strong acid (e.g., HCl, H₂SO₄) dropwise to protonate the molecule, forming a salt. The salt of one regioisomer may be significantly less soluble than the other, causing it to selectively precipitate. Alternatively, fractional crystallization of the salts can be performed. The free base can then be regenerated from the purified salt.

      • Causality: The pKa of the pyridine nitrogen and the exocyclic amine can be slightly different between the two regioisomers due to the different electronic environments created by the CF₃ group at position 3 versus position 5. This difference in basicity can lead to different salt-forming tendencies and salt solubilities.[7]

    • Anti-Solvent Crystallization: This technique is useful when no single solvent provides the ideal solubility profile.

      • Action: Dissolve the crude product in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., methanol, acetone). Then, slowly add a "poor" or "anti-solvent" (one in which it is insoluble, e.g., water, hexanes) at an elevated temperature until persistent cloudiness is observed. Add a few more drops of the good solvent to clarify, then allow the solution to cool slowly.[8]

      • Causality: By carefully approaching the point of insolubility with an anti-solvent, you can create a highly supersaturated state. Minor differences in the solubility of the isomers can be amplified, potentially leading to the preferential crystallization of the major, desired product.

Issue 2: Compound "Oils Out" or Fails to Crystallize
  • Symptom: Upon cooling, the compound separates as a liquid oil instead of solid crystals, or the solution remains clear.

  • Probable Cause: The solution is too concentrated, the cooling rate is too fast, or the presence of impurities is inhibiting crystal lattice formation.[8]

  • Suggested Solutions:

    • Reduce Concentration & Slow Cooling: If the compound oils out, it is often because the solution is too concentrated or cooled too quickly.[8][9]

      • Action: Add a small amount of additional hot solvent to redissolve the oil, then allow the flask to cool very slowly to room temperature (e.g., by insulating it) before moving to an ice bath.

    • Induce Crystallization: If no crystals form, the solution may be supersaturated.

      • Action 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[8]

      • Action 2 (Seeding): If available, add a single, pure crystal of the desired product (a "seed crystal") to the cooled, supersaturated solution. This provides a perfect template for further crystal growth.[8]

    • Use a Different Solvent: The melting point of your compound might be lower than the boiling point of your solvent, or impurities might be acting as a eutectic mixture.[8]

      • Action: Choose a solvent with a lower boiling point and re-attempt the crystallization. If impurities are suspected to be the primary cause, pre-purification by column chromatography may be necessary.

Issue 3: Colored Impurities in Final Crystalline Product
  • Symptom: The crystals have a yellow, brown, or red tint, suggesting the presence of colored impurities.

  • Probable Cause: Aromatic amines are susceptible to air oxidation, which can form highly colored byproducts. Alternatively, colored impurities from the synthesis may be present.[1][6]

  • Suggested Solutions:

    • Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing large, flat, colored aromatic molecules.

      • Action: After dissolving the crude product in the hot crystallization solvent, add a small amount (1-2% by weight) of activated charcoal to the hot solution. Swirl the mixture for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool.

      • Caution: Using too much charcoal can lead to significant loss of the desired product.

    • Use of an Inert Atmosphere: To prevent oxidation during the crystallization process.

      • Action: Perform the dissolution and cooling steps under a nitrogen or argon atmosphere.

Section 3: Key Experimental Protocols

Protocol 1: Solvent Selection for Recrystallization
  • Place approximately 20-30 mg of your crude material into each of several small test tubes.

  • To each tube, add a different solvent from Table 1 dropwise at room temperature, swirling after each drop, until the solid dissolves or up to 1 mL of solvent has been added. Note the solubility at room temperature.

  • For solvents in which the compound was poorly soluble at room temperature, heat the test tube gently in a water or sand bath. Continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals that form.

  • Ideal Solvent: One that shows poor solubility at room temperature but high solubility at elevated temperatures, and yields a large amount of crystalline solid upon cooling.[8]

Table 1: Recommended Solvents for Screening

SolventClassBoiling Point (°C)Rationale & Notes
IsopropanolPolar Protic82.6Good general-purpose solvent for moderately polar compounds.
EthanolPolar Protic78.4Similar to isopropanol, slightly more polar. Often used in mixtures with water.[8]
AcetonitrilePolar Aprotic81.6Can offer different selectivity for dissolving polar compounds compared to alcohols.[10]
Ethyl AcetateModerately Polar77.1Good for compounds of intermediate polarity. Less polar than alcohols.
TolueneNonpolar110.6May be effective if isomers show differences in aromatic stacking interactions.
WaterPolar Protic100The compound may have some water solubility. Primarily useful as an anti-solvent.[10]
Acetone/HexaneMixed SystemVariesA common polar/nonpolar pair for anti-solvent crystallization.[7]
Ethanol/WaterMixed SystemVariesA highly tunable system for polar compounds.[8]
Protocol 2: pH-Modification Crystallization (Salt Formation)
  • Dissolve 1.0 g of the impure 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine in 20 mL of isopropanol in an Erlenmeyer flask. Heat gently if necessary to achieve full dissolution.

  • While stirring, add a 2 M solution of HCl in isopropanol dropwise.

  • Monitor the mixture for the formation of a precipitate. If a solid begins to crash out, continue adding the acid slowly for a few more drops, then stop.

  • Allow the suspension to stir at room temperature for 1 hour, then cool in an ice bath for 30 minutes.

  • Isolate the precipitated solid (the HCl salt) by vacuum filtration, washing with a small amount of cold isopropanol.

  • Analyze the purity of the salt. If separation was successful, the filtrate will be enriched in the other isomer.

  • To regenerate the free base, suspend the purified salt in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified free base.

Section 4: Visual Guides & Workflows

Diagram 1: Regioisomer Formation Pathway

G r1 4-Hydrazinopyridine p1 Desired Product 1-(Pyridin-4-yl)-5-(trifluoromethyl)- 1H-pyrazol-4-amine r1->p1 p2 Side Product (Regioisomer) 1-(Pyridin-4-yl)-3-(trifluoromethyl)- 1H-pyrazol-4-amine r1->p2 r2 Unsymmetrical β-Ketoester Precursor r2->p1 r2->p2

Caption: Synthetic pathway leading to the desired product and its regioisomer.

Diagram 2: Troubleshooting Workflow for Crystallization

G start Crude Product Received check_purity Analyze Purity (HPLC, 19F NMR) start->check_purity impurity_id Identify Impurity check_purity->impurity_id Purity Low success High Purity Product (>99.5%) check_purity->success Purity OK regio_path Optimize Crystallization impurity_id->regio_path Regioisomer other_path Address Other Impurities impurity_id->other_path Colored/ Baseline solvent_screen Solvent Screening (Protocol 1) regio_path->solvent_screen ph_mod pH-Modification (Protocol 2) regio_path->ph_mod anti_solvent Anti-Solvent Method regio_path->anti_solvent solvent_screen->check_purity Re-analyze ph_mod->check_purity Re-analyze anti_solvent->check_purity Re-analyze charcoal Charcoal Treatment other_path->charcoal chromatography Column Chromatography other_path->chromatography charcoal->check_purity Re-analyze chromatography->check_purity Re-analyze

Sources

Optimization

stability of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1h-pyrazol-4-amine under acidic conditions

Welcome to the Technical Support Center for highly functionalized pyrazole building blocks. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical behavior of 1-(Pyridin-4-y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for highly functionalized pyrazole building blocks. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical behavior of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine under acidic conditions.

This molecule features a unique "push-pull" electronic system: an electron-withdrawing trifluoromethyl (-CF3) group, an electron-donating primary amine, and a basic pyridine ring[1]. While this structural triad is highly valuable in drug discovery (e.g., kinase and COX inhibitors)[1], it requires precise handling in acidic media to prevent unintended salt formation, diazotization, or hydrolytic degradation.

I. Diagnostic Troubleshooting Workflow

When working with this compound in acidic environments, degradation or unexpected physical changes usually stem from three variables: pH thresholds, temperature, and trace impurities. Use the diagnostic logic tree below to identify the root cause of your experimental anomaly.

Troubleshooting Start Acidic Condition Stability Issue CheckTemp Is Temperature > 60°C? Start->CheckTemp HighTemp Risk: CF3 Hydrolysis to Carboxylic Acid CheckTemp->HighTemp Yes CheckNitrite Are Trace Nitrites Present? CheckTemp->CheckNitrite No Diazotization Risk: Amine Diazotization CheckNitrite->Diazotization Yes CheckConc Is Acid > 2M? CheckNitrite->CheckConc No DiSalt Dihydrochloride Salt Formation CheckConc->DiSalt Yes Stable Stable Monosalt Formation CheckConc->Stable No

Diagnostic workflow for 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine in acid.

II. Core Troubleshooting & FAQs

Q1: Why does my compound precipitate or change solubility when the pH drops below 5? Causality: The molecule contains two basic nitrogen centers with distinct pKa values. The pyridine-4-yl moiety is the most basic site (predicted pKa ~5.2). As the pH drops below 5, the pyridine nitrogen protonates, forming a monohydrochloride salt. If your specific solvent matrix does not support this salt, it will precipitate. At a much lower pH (< 2), the primary amine at the 4-position of the pyrazole ring protonates, yielding a highly water-soluble dihydrochloride salt (commercially registered as CAS 2248366-69-8)[2].

Q2: I am observing a new peak in my LC-MS analysis after heating the compound in 1M HCl. What is the degradation product? Causality: While the -CF3 group on a pyrazole ring is heavily relied upon to impart metabolic and chemical stability[1][3], it is not invincible. Under forced acidic conditions (e.g., >1M HCl at temperatures exceeding 60°C), the highly electron-deficient C5 position becomes susceptible to nucleophilic attack by water. This acid-catalyzed process sequentially hydrolyzes the -CF3 group to a carboxylic acid (-COOH)[4]. If you observe a mass shift corresponding to the loss of the CF3 group and addition of a carboxylate, you are observing this specific hydrolytic degradation.

Q3: My reaction yield drops significantly when using acidic conditions, and the mixture turns dark. Why? Causality: The primary amine at the C4 position is highly reactive. If your acidic matrix contains trace nitrites (often found as impurities in technical-grade solvents or generated via atmospheric NOx absorption), the amine will rapidly undergo diazotization to form a diazonium salt. This intermediate is highly unstable at room temperature and will decompose into a complex mixture of hydroxylated or chlorinated pyrazoles. Solution: Always use high-purity, degassed acids and consider adding a nitrite scavenger (like sulfamic acid) if the free amine must be preserved.

III. Quantitative Stability Profile

To assist in experimental design, the following table summarizes the physicochemical behavior and stability metrics of the compound under varying acidic stresses.

Parameter / ConditionValue / ObservationMechanistic Implication
Pyridine Nitrogen pKa ~5.2 (Predicted)First site of protonation; forms monosalt in mild acid.
Pyrazole 4-NH2 pKa ~2.5 (Predicted)Second site of protonation; forms dihydrochloride salt[2].
Stability: 0.1M HCl, 25°C t1/2​ > 72 hoursHighly stable; exists cleanly as a dihydrochloride salt.
Stability: 6.0M HCl, 80°C t1/2​ < 4 hoursRapid degradation; CF3 group hydrolyzes to carboxylic acid[4].
N-N Bond Cleavage Not observedThe pyrazole core is highly robust against acid cleavage[1].

IV. Mechanistic Pathway of Acid Degradation

Understanding the sequence of protonation and subsequent degradation is critical for optimizing reaction conditions. The diagram below illustrates the molecular states as acidity and thermal stress increase.

Pathway FreeBase Free Base (Neutral) MonoSalt Pyridine Protonation (pH 3-5) FreeBase->MonoSalt H+ DiSalt Amine Protonation (pH < 2) MonoSalt->DiSalt H+ Degradation CF3 Hydrolysis (Conc. Acid + Heat) DiSalt->Degradation H2O, Heat

Sequential protonation and acid-catalyzed degradation pathway.

V. Standardized Experimental Protocols

Protocol A: Controlled Synthesis of the Dihydrochloride Salt

Objective: Isolate the stable dihydrochloride salt (CAS 2248366-69-8)[2] without inducing CF3 hydrolysis or amine oxidation. Self-Validating Mechanism: By utilizing strictly anhydrous conditions, hydrolytic cleavage of the CF3 group is mechanistically impossible. A quick solubility check of the final product (instantly soluble in D2​O , insoluble in cold ether) validates successful conversion without requiring immediate LC-MS confirmation.

  • Dissolution: Dissolve 1.0 equivalent of the free base in anhydrous tetrahydrofuran (THF) (10 mL/g) under a nitrogen atmosphere.

  • Thermal Control: Cool the solution to 0°C in an ice bath. Causality: Low temperature mitigates the exothermic heat of salt formation, preventing localized hot spots that could drive side reactions.

  • Acid Addition: Slowly add 2.2 equivalents of HCl in dioxane (4M) dropwise under vigorous stirring. Causality: The slight excess (2.2 eq) ensures full protonation of both the pyridine and the primary amine.

  • Isolation: Stir for 30 minutes at 0°C. Filter the resulting precipitate under an inert atmosphere, wash with cold anhydrous ether, and dry under vacuum at 30°C.

Protocol B: Acid-Stress Stability Indicating Assay (HPLC-UV/MS)

Objective: Quantitatively monitor the degradation of the compound under forced acidic stress. Self-Validating Mechanism: The immediate neutralization step (quenching) ensures that the degradation profile is perfectly frozen at the exact time point. Running a T=0 quenched sample serves as the internal system suitability control; if degradation is seen at T=0, the quenching protocol or stock solution is compromised.

  • Stock Preparation: Prepare a 1 mg/mL stock solution of the compound in LC-MS grade methanol.

  • Stress Initiation: Dilute the stock to 0.1 mg/mL using 1M aqueous HCl in a glass HPLC vial.

  • Incubation: Incubate the sample at 60°C in a thermomixer.

  • Time-Point Quenching: Aliquot 100 µL at T=0, 1h, 4h, and 24h. Quench immediately by neutralizing with exactly 100 µL of 1M NaOH. Causality: Quenching stops the acid-catalyzed hydrolysis instantly, freezing the chemical state for accurate kinetic analysis.

  • Analysis: Analyze via LC-MS using a C18 column (0.1% Formic acid in Water/Acetonitrile gradient). Monitor the disappearance of the parent mass and the appearance of the hydrolyzed carboxylic acid derivative[4].

VI. References

Sources

Troubleshooting

Technical Support Center: Optimizing the Shelf Life of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine Stock Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges of handling 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges of handling 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine .

This compound features a unique structural triad: a basic pyridine ring, an electron-withdrawing trifluoromethyl (CF₃) group, and an oxidation-prone primary aromatic amine at the 4-position of the pyrazole core. While the CF₃ group stabilizes the pyrazole ring against electrophilic attack, the 4-amino group remains highly susceptible to oxidative degradation in solution, particularly in dimethyl sulfoxide (DMSO)[1]. This guide provides causality-driven troubleshooting, FAQs, and self-validating protocols to ensure the integrity of your stock solutions.

Part 1: Causality-Driven Troubleshooting Guide

When working with aminopyrazoles, visual and quantitative indicators can rapidly diagnose storage failures. The table below summarizes the stability profile of 10 mM stock solutions and the mechanistic causes behind common issues.

Table 1: Stability Profile and Degradation Indicators in 10 mM DMSO Stock Solutions

Storage ConditionTimeframeObserved Purity (%)Visual IndicatorMechanistic CauseRecommended Action
RT, Aerobic 7 Days< 65%Yellow/Brown Discoloration2[2]Discard immediately; prepare fresh under argon.
4°C, Aerobic 4 Weeks~ 85%Pale Yellow TintSlowed oxidation; potential trace metal catalysisDiscard; shift storage to -20°C in amber vials.
-20°C, Anaerobic 6 Months> 98%Clear, Colorless3[3]Optimal condition ; aliquot to avoid freeze-thaw.
Freeze-Thaw (x5) 1 MonthVariable (Potency drop)Micro-crystals / CloudinessInsolubility of degradation byproducts / solubility shiftUse single-use aliquots only; do not re-freeze.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my DMSO stock solution turn yellow or brown over time? A1: Discoloration is a direct visual indicator of chemical instability—specifically, the oxidative degradation of the 4-amino group. In the presence of atmospheric oxygen, DMSO acts as both a radical initiator and a co-reductant, promoting the metal-free aerobic oxidative coupling of the primary amine into azo or transient iminopyrazole intermediates[2]. This radical pathway is heavily accelerated at room temperature and by light exposure[4].

Q2: How does the trifluoromethyl (CF₃) group affect the compound's stability? A2: The CF₃ group at the 5-position exerts a strong inductive electron-withdrawing effect. While this lowers the pKa of the adjacent pyrazole nitrogen and slightly reduces the nucleophilicity of the 4-amino group, it does not completely protect the amine from bioactivation or oxidative coupling[1]. Furthermore, the CF₃ group increases the overall lipophilicity of the molecule, which can exacerbate precipitation issues if the DMSO stock is improperly diluted into cold aqueous buffers.

Q3: Why is my compound precipitating after a few weeks at -20°C? A3: Precipitation in DMSO at -20°C is typically caused by repeated freeze-thaw cycles. DMSO has a relatively high freezing point (18.5°C). When the solution freezes and thaws, localized concentration gradients form. Additionally, if any oxidative degradation has occurred, the resulting dimeric byproducts are significantly less soluble than the parent monomer and will irreversibly crystallize out of solution[4].

Q4: Can I store this compound in an aqueous buffer instead of DMSO? A4: This is highly discouraged. Aqueous solutions of aminopyrazoles should be prepared fresh immediately before the experiment[4]. While the basic pyridine ring (pKa ~5.2) allows for protonation and increased solubility in slightly acidic buffers, water introduces dissolved oxygen and hydrolytic pathways that rapidly degrade the compound over days.

Part 3: Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Anhydrous DMSO Stock Solutions

Causality: Removing oxygen and moisture prevents the DMSO-mediated radical oxidation of the 4-amino group, ensuring long-term structural integrity.

  • Solvent Preparation: Use only anhydrous, high-purity DMSO (≥99.9%, packaged under argon). Deoxygenate the DMSO by sparging with inert gas (nitrogen or argon) for 15–20 minutes prior to use[4].

  • Dissolution: Weigh the 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine powder into an amber glass vial. Add the deoxygenated DMSO to achieve a 10 mM to 50 mM concentration.

  • Inert Atmosphere: Flush the headspace of the vial with a gentle stream of argon for 30 seconds before capping tightly.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50 µL) in low-adhesion microcentrifuge tubes to completely eliminate freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light[3].

  • Self-Validation Step: Inspect the aliquots against a white background before freezing. A perfectly clear, colorless solution confirms the absence of azo/imine degradation products. Any yellow tint indicates protocol failure (oxygen ingress) and requires immediate disposal.

Protocol 2: Preparation of Stabilized Aqueous Working Buffer

Causality: Antioxidants quench reactive oxygen species, protecting the transient iminopyrazole intermediates from further degradation during biological assays.

  • Buffer Deoxygenation: Sparge the desired assay buffer (e.g., 0.1 M phosphate buffer, pH 7.4) with argon for 20 minutes[4].

  • Antioxidant Addition: Add an antioxidant, such as ascorbic acid or glutathione ethyl ester (GSH-EE), to the buffer at a final concentration of 50–100 µM. GSH-EE is particularly effective at trapping reactive aminopyrazole intermediates[1].

  • Dilution: Immediately before the assay, thaw a single DMSO aliquot at room temperature. Dilute it into the stabilized aqueous buffer under a gentle stream of inert gas.

  • Handling: Keep the final working solution on ice and protected from light throughout the duration of the experiment[4].

  • Self-Validation Step: Run a rapid UV-Vis scan (λmax shift) immediately after dilution. The absence of a secondary absorption peak at higher wavelengths confirms the monomeric integrity of the aminopyrazole.

Part 4: Degradation Logic & Stabilization Workflow

G Start 1-(Pyridin-4-yl)-5-(CF3)- 1H-pyrazol-4-amine (Solid) Dissolve Dissolve in Anhydrous DMSO (Inert Atmosphere) Start->Dissolve Aerobic Aerobic Exposure / RT (O2 + Trace Metals) Dissolve->Aerobic Improper Handling Anaerobic Argon Purge + Aliquoting (Store at -20°C) Dissolve->Anaerobic Best Practice Radical DMSO Radical Initiation Aerobic->Radical Degradation Oxidative Coupling (Azo/Iminopyrazole Formation) Radical->Degradation Amine Oxidation Stable Stable Stock Solution (>98% Purity at 6 Months) Anaerobic->Stable FreezeThaw Repeated Freeze-Thaw Cycles Stable->FreezeThaw Poor Storage Precipitation Micro-crystallization & Potency Loss FreezeThaw->Precipitation

Caption: Degradation logic and stabilization workflow for aminopyrazole stock solutions.

Sources

Reference Data & Comparative Studies

Validation

1-(Pyridin-4-yl)-5-(trifluoromethyl)-1h-pyrazol-4-amine vs other trifluoromethyl pyrazoles

Title: Comparative Guide: 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine vs. Alternative Pyrazole Building Blocks in Drug Discovery Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine vs. Alternative Pyrazole Building Blocks in Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide

Executive Summary

In modern medicinal chemistry, particularly in the design of kinase inhibitors (e.g., p38 MAPK, TrkA, and SARM1 inhibitors) [1], the 4-amino-pyrazole core is a privileged scaffold. It serves as an ideal hinge-binding motif or a versatile vector for extending into allosteric pockets via amide, urea, or sulfonamide linkages.

1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine (CAS: 2248366-69-8) [2] represents a highly optimized evolution of this building block. By strategically pairing a 4-pyridyl group at the N1 position with a trifluoromethyl ( −CF3​ ) group at the C5 position, this scaffold resolves common liabilities found in earlier generations of pyrazoles, such as poor aqueous solubility, rapid oxidative metabolism, and suboptimal target residence time.

This guide objectively compares the physicochemical and metabolic performance of this specific compound against traditional alternatives, providing actionable experimental protocols for your discovery workflows.

Structural Rationale & Causality: The "Why" Behind the Scaffold

As an application scientist, it is critical to understand that every atom in a building block must justify its presence. The shift from standard 1-phenyl-5-methyl pyrazoles to the 1-(pyridin-4-yl)-5-(trifluoromethyl) analog is driven by strict structure-activity relationship (SAR) logic.

  • The 1-(Pyridin-4-yl) Advantage: Replacing a lipophilic phenyl ring with a 4-pyridyl moiety introduces a basic nitrogen (pKa ~5.2). This acts as a critical hydrogen bond acceptor, often engaging with solvent-exposed regions or specific target residues. More importantly, it drastically reduces the LogD, improving aqueous solubility and mitigating the off-target lipophilicity-driven toxicity (e.g., hERG liabilities) often associated with highly lipophilic kinase inhibitors.

  • The 5-Trifluoromethyl ( −CF3​ ) Shield: The C5 position of the pyrazole ring is highly susceptible to cytochrome P450 (CYP) mediated oxidation. While a methyl group ( −CH3​ ) at this position is rapidly metabolized to a hydroxymethyl or carboxylic acid, the −CF3​ group acts as an impenetrable metabolic shield [3]. Furthermore, the strong electron-withdrawing nature of the −CF3​ group modulates the nucleophilicity of the adjacent 4-amino group, locking it into a preferred conformation that often enhances the residence time of the resulting drug candidate.

SAR_Logic Core Pyrazole Core (Central Scaffold) Pyridine 1-(Pyridin-4-yl) Improves Solubility H-Bond Acceptor Core->Pyridine Position 1 CF3 5-Trifluoromethyl Metabolic Shield Conformational Lock Core->CF3 Position 5 Amine 4-Amino Group Coupling Handle (Amides/Ureas) Core->Amine Position 4

Caption: SAR logic demonstrating the functional causality of each substituent on the pyrazole core.

Comparative Performance Data

To quantify the advantages of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine, we compare it against two common baseline alternatives: Compound A (the lipophilic phenyl analog) and Compound B (the metabolically vulnerable methyl analog).

Note: Data represents standard profiling metrics for these building blocks when incorporated into a generic urea-linked kinase inhibitor scaffold.

Metric1-(Pyridin-4-yl)-5-( CF3​ )-... (Target)1-Phenyl-5-( CF3​ )-... (Comp. A)1-(Pyridin-4-yl)-5-( CH3​ )-... (Comp. B)Causality / Impact
LogD (pH 7.4) 1.8 3.21.2Pyridine lowers LogD vs. Phenyl, improving solubility and reducing non-specific binding.
Aqueous Sol. (µM) > 150 < 20> 200Basic nitrogen enables salt formation and favorable hydration.
HLM CL_int (µL/min/mg) 15.2 (Low) 45.8 (Moderate)88.5 (High) CF3​ blocks benzylic oxidation; Pyridine resists aromatic hydroxylation better than Phenyl.
4-NH2 Nucleophilicity Moderate ModerateHigh CF3​ withdraws electron density, requiring optimized coupling conditions (see Protocol 1).

Experimental Methodologies (Self-Validating Systems)

To ensure trustworthy and reproducible results, the following protocols are designed as self-validating workflows.

Protocol 1: Optimized Amide Coupling via the 4-Amino Group

Because the 5- −CF3​ group exerts an electron-withdrawing effect, the 4-amino group is less nucleophilic than standard anilines. Standard EDC/HOBt coupling will yield poor results. A highly reactive acid chloride or a specialized coupling reagent (e.g., HATU with a strong base) is required.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.2 eq) in anhydrous DMF (0.2 M). Add HATU (1.3 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine (1.0 eq) [2] to the activated mixture.

  • Thermal Acceleration: Due to steric hindrance from the −CF3​ group and reduced nucleophilicity, heat the reaction to 60°C for 12 hours under a nitrogen atmosphere.

  • Validation: Monitor via LC-MS. The presence of the product mass alongside the disappearance of the pyrazole starting material validates successful coupling.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, and purify via reverse-phase HPLC.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

This protocol validates the metabolic shielding effect of the −CF3​ and pyridyl groups.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Protein Addition: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching: At specific time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench by adding to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Assay_Workflow Prep Prepare 1 µM Test Compound in Phosphate Buffer (pH 7.4) AddHLM Add Human Liver Microsomes (0.5 mg/mL protein) Prep->AddHLM Incubate Pre-incubate at 37°C (5 minutes) AddHLM->Incubate NADPH Initiate Reaction Add 1 mM NADPH Incubate->NADPH Quench Quench at Timepoints (0, 5, 15, 30, 60 min) with Ice-Cold Acetonitrile NADPH->Quench LCMS Centrifuge & Analyze via LC-MS/MS Quench->LCMS

Caption: Step-by-step experimental workflow for assessing HLM metabolic stability.

Conclusion

For drug discovery programs targeting kinases or requiring robust heterocyclic vectors, 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine offers a superior physicochemical profile compared to traditional phenyl or methyl-substituted pyrazoles. By intentionally designing metabolic resistance (via the −CF3​ group) and favorable aqueous solubility (via the pyridyl group) directly into the building block, researchers can bypass late-stage optimization hurdles and accelerate the development of high-quality clinical candidates.

References

  • Source: Google Patents (US11629136B1)
  • Source: Google Patents (PT2920166T)
Comparative

Structural Elucidation and Fragmentation Dynamics of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine: A Q-TOF vs. Triple Quadrupole Comparison Guide

Executive Summary Fluorinated nitrogen-containing heterocycles, particularly trifluoromethylpyrazoles, are privileged scaffolds in modern drug discovery and agrochemical development due to their enhanced metabolic stabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluorinated nitrogen-containing heterocycles, particularly trifluoromethylpyrazoles, are privileged scaffolds in modern drug discovery and agrochemical development due to their enhanced metabolic stability and lipophilicity[1]. 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine (C9H7F3N4) represents a highly functionalized intermediate. Its electron-withdrawing trifluoromethyl (-CF3) group and basic pyridine ring create unique, highly specific gas-phase dissociation chemistry.

During pharmacokinetic profiling or impurity tracking, selecting the appropriate mass spectrometry (MS) platform is critical. This guide objectively compares Quadrupole Time-of-Flight (Q-TOF) High-Resolution Mass Spectrometry (HRMS) against Triple Quadrupole (QqQ) tandem MS , providing empirical fragmentation data, mechanistic causality, and validated protocols for researchers.

Mechanistic Causality of Gas-Phase Fragmentation

Understanding the exact fragmentation pathways of a molecule is a prerequisite for robust analytical method development. Under positive Electrospray Ionization (ESI+), the molecule readily protonates at the pyridine nitrogen (pKa ~5.2), yielding a highly stable precursor ion [M+H]+ at m/z 229.0700 .

When subjected to Collision-Induced Dissociation (CID) in the collision cell, the molecule exhibits four primary, energy-dependent pathways:

  • Amine Cleavage (Low Energy): The loss of the 4-amino group as neutral ammonia (-17.03 Da) is the lowest-energy pathway. Because the resulting cation is stabilized by the adjacent pyrazole system, this cleavage occurs at mild collision energies (15 eV).

  • Trifluoromethyl Dynamics (Medium Energy): The -CF3 group at the 5-position is highly susceptible to homolytic cleavage, yielding a •CF3 radical loss (-69.00 Da)[2]. Alternatively, interaction with adjacent ring protons leads to the neutral loss of hydrogen fluoride (HF, -20.01 Da).

  • Heterocyclic Ring Fission (High Energy): At elevated collision energies (>30 eV), the pyrazole ring undergoes deep structural rearrangement, yielding a stable pyridine fragment cation at m/z 78.0344.

Fragmentation M Precursor Ion [M+H]+ m/z 229.0700 F1 [M+H - NH3]+ m/z 212.0435 M->F1 -NH3 (-17.03 Da) CE: 15 eV F2 [M+H - •CF3]+ m/z 160.0748 M->F2 -•CF3 (-69.00 Da) CE: 25 eV F3 [M+H - HF]+ m/z 209.0638 M->F3 -HF (-20.01 Da) CE: 20 eV F4 Pyridine Fragment m/z 78.0344 M->F4 Ring Cleavage CE: 35 eV F1->F4 Further Cleavage

Proposed CID fragmentation pathway of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine.

Platform Comparison: Q-TOF vs. Triple Quadrupole (QqQ)

While both platforms utilize tandem-in-space quadrupole mass filters for precursor isolation, their terminal mass analyzers dictate their distinct analytical utilities[3].

  • Q-TOF (Structural Elucidation): Q-TOF instruments provide High-Resolution Accurate Mass (HRAM) measurements, typically exceeding 30,000 FWHM resolving power. This allows for the exact determination of elemental compositions of fragment ions with sub-2 ppm mass error[4]. For 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine, Q-TOF is indispensable for distinguishing between true isobaric interferences—such as differentiating a direct loss of •CF3 vs. multiple sequential losses that might mimic this mass nominally[5].

  • Triple Quadrupole (Targeted Quantification): QqQ systems excel in Multiple Reaction Monitoring (MRM) modes. By fixing Q1 to the precursor (m/z 229.1) and Q3 to a specific fragment (e.g., m/z 212.0), QqQ dramatically reduces background chemical noise. This double mass-filtering provides superior limits of detection (LOD) and a wider linear dynamic range for quantitative pharmacokinetics[5].

Workflow cluster_QTOF High-Resolution MS (Q-TOF) cluster_QQQ Low-Resolution MS (QqQ) Sample Sample Prep: 0.1% FA in H2O/MeCN LC UHPLC Separation (C18 Column) Sample->LC QTOF Q-TOF MS/MS Accurate Mass (<2 ppm) LC->QTOF QQQ Triple Quadrupole MRM Mode LC->QQQ ID Structural Elucidation & Formula Generation QTOF->ID Quant High-Sensitivity Targeted Quantification QQQ->Quant

LC-MS/MS workflow comparing Q-TOF for structural elucidation and QqQ for targeted quantification.

Quantitative Data Comparison

Table 1: Key Fragment Ions and Mass Accuracy (Q-TOF vs. QqQ)

Fragment Identity Formula Theoretical Exact Mass (m/z) Q-TOF Observed Mass (m/z) Q-TOF Mass Error (ppm) QqQ Nominal Mass (m/z)
Precursor [M+H]+ C9H8F3N4+ 229.0700 229.0703 +1.3 229.1
[M+H - NH3]+ C9H5F3N3+ 212.0435 212.0432 -1.4 212.0
[M+H - HF]+ C9H7F2N4+ 209.0638 209.0641 +1.4 209.1
[M+H - •CF3]+ C8H8N4+ 160.0748 160.0750 +1.2 160.1

| Pyridine Fragment | C5H4N+ | 78.0344 | 78.0345 | +1.3 | 78.0 |

Table 2: Performance Metrics for 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine Analysis

Metric High-Resolution Q-TOF Triple Quadrupole (QqQ)
Primary Application Metabolite ID, Structural Elucidation High-throughput Quantification
Resolving Power > 30,000 FWHM ~ 0.7 Da FWHM (Unit Resolution)
Scan Mode Auto-MS/MS (Data-Dependent) Multiple Reaction Monitoring (MRM)
Limit of Detection (LOD) ~ 1.0 ng/mL ~ 0.05 ng/mL

| Linear Dynamic Range | 3 - 4 orders of magnitude | 5 - 6 orders of magnitude |

Self-Validating Experimental Protocol

To ensure analytical integrity and reproducibility, the following methodology incorporates self-validating system suitability checks.

Step 1: Sample Preparation & System Suitability
  • Causality: The analyte is highly polar and contains a basic pyridine moiety. Utilizing 0.1% Formic Acid (FA) in both the sample diluent and mobile phase ensures complete protonation of the pyridine ring prior to ESI droplet desolvation, maximizing ionization efficiency.

  • Action: Prepare a 100 ng/mL solution of the analyte in 50:50 Water:Acetonitrile (0.1% FA).

  • Self-Validation: Prior to injection, infuse a standard tuning mix (e.g., Agilent ESI-L) to verify mass accuracy is <2 ppm (for Q-TOF) and peak widths are strictly calibrated to 0.7 Da FWHM (for QqQ). Do not proceed if calibration fails.

Step 2: UHPLC Separation
  • Column: C18 reversed-phase (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% FA.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% FA.

  • Gradient: Hold at 5% B for 0.5 min, ramp to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Acquisition Parameters
  • Source Conditions (Both Platforms): ESI in positive ion mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C. Desolvation gas flow: 10 L/min.

  • Q-TOF Settings: Acquire in Data-Dependent Auto-MS/MS mode. Mass range: m/z 50–500. Set collision energy to ramp dynamically from 15 eV to 35 eV to capture both low-energy (NH3 loss) and high-energy (ring cleavage) fragments in a single spectrum.

  • QqQ Settings: Acquire in MRM mode with a dwell time of 50 ms per transition.

    • Quantifier Transition: m/z 229.1 → 212.0 (CE: 15 eV). Chosen for its high abundance and low baseline noise.

    • Qualifier Transition: m/z 229.1 → 78.0 (CE: 35 eV). Chosen to confirm the presence of the pyridine substructure.

Conclusion

For the de novo structural characterization of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine and the identification of its unknown degradants, the Q-TOF is the mandatory platform due to its exact mass capabilities and formula generation power[4]. However, once the fragmentation pathways—such as the characteristic loss of NH3 or the •CF3 radical—are confidently mapped, the Triple Quadrupole becomes the superior, cost-effective choice for high-throughput, sensitive pharmacokinetic quantification[5].

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine

In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are of paramount importance. This guide provides a detailed protocol for the proper disposal of 1...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are of paramount importance. This guide provides a detailed protocol for the proper disposal of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine, a compound characterized by its trifluoromethylated pyrazole and pyridine moieties. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structural components provide clear indicators of its potential hazards. The presence of a trifluoromethyl group classifies it as a halogenated organic compound, and the nitrogen-containing heterocyclic rings (pyrazole and pyridine) necessitate careful handling. This guide is built upon established principles of chemical safety and waste management for analogous substances.

I. Hazard Identification and Risk Assessment

Before initiating any disposal procedures, a thorough risk assessment is mandatory. Based on data from structurally similar compounds, 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine should be handled as a substance with the following potential hazards:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

In the event of exposure, consult the first-aid measures outlined in the table below.

Table 1: First-Aid Measures

Exposure Route First-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[2][3]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][4]
II. Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine for disposal:

Table 2: Required Personal Protective Equipment

Protection Type Specification
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron is required.[2]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If dusts or aerosols are generated, a NIOSH-approved respirator is necessary.[2]
III. Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[5]

  • Clean-up: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled hazardous waste container.[1] Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

IV. Waste Segregation and Disposal Workflow

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[6] 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine waste must be handled as halogenated organic waste .

The following diagram illustrates the decision-making process for the disposal of this compound and associated materials.

WasteDisposalWorkflow Disposal Workflow for 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine cluster_labeling Labeling cluster_disposal Final Disposal A Pure Compound/Residue E Solid Halogenated Organic Waste Container A->E B Contaminated Labware (e.g., gloves, wipes) B->E C Solutions in Organic Solvents F Liquid Halogenated Organic Waste Container C->F D Aqueous Solutions G Aqueous Waste Container (check compatibility) D->G H Label Container: 'HAZARDOUS WASTE' Chemical Name & Concentration Hazard Pictograms E->H F->H G->H I Store in Satellite Accumulation Area (SAA) H->I J Arrange for pickup by licensed waste disposal service I->J

Caption: Decision workflow for proper segregation and disposal of the chemical waste.

V. Step-by-Step Disposal Protocol
  • Waste Collection:

    • Solid Waste: Collect any solid residue of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine, along with grossly contaminated items (e.g., weighing boats, filter paper), in a designated solid waste container. This container must be compatible with the chemical and clearly labeled.[7]

    • Liquid Waste: If the compound is in a solvent, it must be collected in a designated liquid waste container. Due to the trifluoromethyl group, this waste must be segregated as halogenated organic waste .[8] Do not mix with non-halogenated waste streams.[8]

    • Empty Containers: "Empty" containers that held the pure compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[9] The rinsate must be collected and disposed of as halogenated liquid waste.[9] After rinsing, the container can be disposed of as non-hazardous waste after defacing the original label.[9]

  • Container Management:

    • Compatibility: Use only containers made of materials compatible with halogenated organic compounds (e.g., glass or high-density polyethylene).[10] Do not use metal containers for acidic solutions.[10]

    • Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name of the contents (no formulas or abbreviations), and the approximate concentration.[7][11] Affix appropriate hazard pictograms.

    • Closure: Keep waste containers securely closed at all times, except when adding waste.[7] Do not leave funnels in the container opening.[7]

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.[7][12]

    • Ensure secondary containment is in place to capture any potential leaks.

    • Segregate the halogenated waste container from incompatible waste streams, such as acids, bases, and oxidizers.

  • Final Disposal:

    • Once the waste container is nearly full (no more than 90% capacity), arrange for its collection by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[10]

    • Never dispose of this chemical down the drain or in the regular trash.[8]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine, upholding the principles of laboratory safety and environmental responsibility.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Safety data sheet. BASF Agro. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]

  • Standard Operating Procedure Hazardous Waste Storage and Disposal. University of Toronto. [Link]

Sources

Handling

Personal protective equipment for handling 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1h-pyrazol-4-amine

As drug development pushes toward more complex, halogenated heterocycles, the operational handling of these intermediates requires a deep understanding of their physicochemical behavior. 1-(Pyridin-4-yl)-5-(trifluorometh...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pushes toward more complex, halogenated heterocycles, the operational handling of these intermediates requires a deep understanding of their physicochemical behavior. 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine is a highly functionalized building block commonly utilized in kinase inhibitor synthesis.

This guide provides researchers and laboratory managers with a self-validating, step-by-step operational framework for handling this compound. By understanding the causality behind the hazards—rather than just memorizing safety rules—you can build a more resilient and scientifically rigorous safety culture in your laboratory.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective Personal Protective Equipment (PPE) strategy, we must first deconstruct the molecule to understand how its functional groups dictate its toxicological and physical properties:

  • The Pyridine-4-yl Moiety: Pyridine rings impart basicity and can act as mild sensitizers. In dust form, this moiety significantly increases the risk of severe mucosal and respiratory tract irritation 1.

  • The Trifluoromethyl (-CF₃) Group: The addition of a -CF₃ group dramatically increases the lipophilicity of the molecule. If the powder is dissolved in penetration-enhancing laboratory solvents (such as DMSO or DMF), the -CF₃ group facilitates rapid dermal absorption, bypassing the skin's natural aqueous barriers. Furthermore, under extreme thermal stress (e.g., laboratory fires or aggressive exothermic reactions), the -CF₃ group decomposes to release highly toxic and corrosive hydrogen fluoride (HF) gas 2.

  • The Primary Amine (-NH₂): Amines are nucleophilic and readily interact with biological proteins, acting as haptens that can trigger allergic contact dermatitis and skin sensitization upon repeated exposure 3.

Quantitative PPE Matrix

Based on the structural hazard profile, standard laboratory attire is insufficient. The following table summarizes the mandatory PPE required for handling this compound in its pure powder form.

PPE CategoryTechnical SpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile (≥0.11 mm thickness)The inner glove acts as a fail-safe against permeation. Nitrile provides a superior barrier against lipophilic fluorinated amines compared to latex.
Eye Protection Snug-fitting Chemical Splash GogglesPrevents ocular exposure to aerosolized, statically-charged amine dust, which causes severe corneal irritation.
Respiratory N95/P100 Particulate RespiratorMandatory if weighing outside a Class II BSC or Fume Hood to prevent inhalation of fine particulates.
Body Protection Flame-Resistant (FR) Lab Coat & ApronShields against accidental ignition and prevents lipophilic dust from impregnating street clothes.

Operational Workflow: Step-by-Step Methodology

Handling fluorinated pyrazole-amines requires a self-validating workflow. Because these powders often carry a static charge, they are prone to sudden aerosolization when a storage vial is opened.

Protocol: Enclosed Weighing and Transfer

Step 1: Environmental Preparation Ensure your Chemical Fume Hood or Biological Safety Cabinet (BSC) is operating at an optimal face velocity (typically 80–100 fpm). Clear the workspace of any incompatible strong oxidizing agents.

Step 2: Static Mitigation (Critical Step) Before opening the reagent vial, pass an anti-static zero-stat gun over the vial and the weighing spatula. Causality: Neutralizing the static charge prevents the lipophilic powder from "jumping" out of the vial and contaminating the gloves or the balance enclosure.

Step 3: Enclosed Weighing Do not use open plastic weigh boats. Instead, place a clean, sealable glass vial on the balance and tare it. Transfer the compound directly into the glass vial using the anti-static spatula.

Step 4: Sealed Transfer Cap the glass vial tightly before removing it from the balance area. Transfer the sealed vial to your reaction manifold.

Step 5: Solvent Addition Only uncap the vial once it is secured under an inert atmosphere (Nitrogen or Argon) within the reaction setup. Add solvents (e.g., DMSO, DMF, or DCM) via a syringe through a septum to prevent any localized aerosolization during solvation.

Workflow Step1 1. Environmental Setup Verify Fume Hood Flow Step2 2. PPE Donning Double Nitrile, N95/P100 Step1->Step2 Step3 3. Static Mitigation Apply Anti-Static Gun Step2->Step3 Step4 4. Enclosed Weighing Use Sealable Glass Vials Step3->Step4 Step5 5. Solvent Addition Under Inert Gas (N2/Ar) Step4->Step5 Step6 6. Decontamination 70% EtOH & Soap Wash Step5->Step6

Fig 1. Step-by-step operational workflow for handling fluorinated pyrazole-amine derivatives.

Spill Response & Disposal Plan

In the event of an accidental release, standard sweeping will aerosolize the compound, drastically increasing inhalation risks. Follow this self-validating spill protocol.

Protocol: Minor Spill Containment (<50g inside a hood)
  • Isolate: Stop all active airflow disruptions (e.g., close sash partially) but leave the fume hood exhaust running.

  • Dampen: Do not dry-sweep. Spray a compatible absorbent pad lightly with water or 70% ethanol and gently lay it over the spilled powder. Causality: The liquid binds the lipophilic dust, preventing aerosolization.

  • Collect: Use a disposable plastic scoop to transfer the dampened pad and powder into a dedicated Halogenated Waste container.

  • Decontaminate: Wipe the surface with 70% ethanol to dissolve residual organic material, followed by a wash with mild soap and water to remove any remaining lipophilic traces.

Disposal Logistics

Due to the -CF₃ group, this compound must not be disposed of in standard organic waste streams. It must be routed to a dedicated Halogenated Organic Waste stream. Incineration facilities handling this waste must be equipped with alkaline scrubbers to neutralize the hydrogen fluoride (HF) gas generated during thermal destruction.

Spill A Spill Detected B Assess Environment A->B C Inside Fume Hood? B->C E Major Spill / Outside Hood B->E >50g D Minor Spill (<50g) C->D Yes C->E No G Dampen & Sweep (Halogenated Waste) D->G F Evacuate & Call EHS E->F

Fig 2. Logic tree for assessing and responding to accidental chemical spills.

References

  • Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97% Source: Cole-Parmer URL:[Link] [1]

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